Pradofloxacin
Beschreibung
Eigenschaften
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c22-16-6-13-18(26(12-3-4-12)9-15(20(13)27)21(28)29)14(7-23)19(16)25-8-11-2-1-5-24-17(11)10-25/h6,9,11-12,17,24H,1-5,8,10H2,(H,28,29)/t11-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLXHGFNOWILIY-APPDUMDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173229 | |
| Record name | Pradofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195532-12-8 | |
| Record name | Pradofloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195532-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pradofloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195532128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pradofloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11453 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pradofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 195532-12-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pradofloxacin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O0T5E048I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pradofloxacin's Mechanism of Action Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pradofloxacin, a third-generation veterinary fluoroquinolone, exhibits potent bactericidal activity against a broad spectrum of Gram-positive pathogens. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's efficacy. By primarily targeting bacterial topoisomerase IV and secondarily inhibiting DNA gyrase, this compound disrupts essential DNA replication and segregation processes, leading to rapid cell death. This document details the dual-targeting nature of this compound, presents quantitative data on its activity, and provides comprehensive protocols for key experimental assays used to elucidate its mechanism of action.
Introduction
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with robust efficacy against clinically relevant pathogens. This compound, an 8-cyano-fluoroquinolone, has demonstrated enhanced activity against Gram-positive bacteria compared to earlier-generation fluoroquinolones.[1] Its unique chemical structure contributes to a dual-targeting mechanism that is crucial for its potent bactericidal effect and may lower the potential for resistance development. Understanding the precise molecular interactions and cellular consequences of this compound exposure is paramount for its effective clinical use and for the development of future antimicrobials.
The Dual-Targeting Mechanism of Action
This compound's bactericidal action is a result of its interaction with two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] In Gram-positive bacteria, the primary target for this compound is topoisomerase IV , with DNA gyrase serving as a secondary target.[1]
Topoisomerase IV is a heterotetrameric enzyme (ParC2ParE2) responsible for the decatenation of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by this compound prevents the segregation of newly replicated chromosomes, leading to a lethal disruption of cell division.
DNA gyrase, another heterotetrameric enzyme (GyrA2GyrB2), introduces negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication and transcription. While it is the secondary target in Gram-positive organisms, this compound's ability to also inhibit DNA gyrase contributes to its overall antibacterial potency.
The binding of this compound to these enzymes stabilizes the enzyme-DNA cleavage complex, in which the DNA is cleaved but not resealed. This accumulation of double-stranded DNA breaks triggers a cascade of cellular events, ultimately resulting in rapid, concentration-dependent bacterial cell death.[1][2]
Quantitative Assessment of this compound's Activity
The potency of this compound against Gram-positive bacteria can be quantified through the determination of Minimum Inhibitory Concentrations (MICs) and the 50% inhibitory concentrations (IC50) against its target enzymes.
Minimum Inhibitory Concentration (MIC) Data
MIC values represent the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. This compound generally exhibits low MIC values against a variety of Gram-positive pathogens.
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus pseudintermedius | 200 | - | 0.06 | - | [3] |
| Staphylococcus aureus | - | - | - | - | [2] |
| Streptococcus suis | 254 | 0.06 | 0.25 | 0.015–8 | [4] |
| Streptococcus suis (systemic isolates) | 30 | 0.06 | 0.12 | 0.015–0.12 | [4] |
| Streptococcus spp. | - | - | - | 0.016–0.25 | [5] |
Enzyme Inhibition (IC50) Data
| Fluoroquinolone | DNA Gyrase IC50 (µg/mL) | Topoisomerase IV IC50 (µg/mL) | Reference |
| Ciprofloxacin | 64.2 | 3.13 | [6] |
| Moxifloxacin | 12.8 | 6.25 | [6] |
| Levofloxacin | 126 | 6.25 | [6] |
| Gatifloxacin | 12.8 | 6.25 | [6] |
| Norfloxacin | 126 | 3.13 | [6] |
| Ofloxacin | 126 | 6.25 | [6] |
| Sparfloxacin | 3.13 | 25.0 | [6] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture of the test Gram-positive organism
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL) using a spectrophotometer at 625 nm.
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the microtiter wells.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of this compound in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).
-
Include a growth control well (bacteria, no drug) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) as detected by the naked eye or a microplate reader.
-
Topoisomerase IV Inhibition Assay (Decatenation Assay)
This assay measures the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.
Materials:
-
Purified Gram-positive topoisomerase IV enzyme
-
Kinetoplast DNA (kDNA)
-
ATP
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 6 mM MgCl2, 10 mM DTT, 100 mM KCl)
-
This compound
-
Stop solution (e.g., SDS/EDTA)
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, ATP, and kDNA.
-
Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding purified topoisomerase IV to each tube.
-
Incubate the reactions at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding the stop solution.
-
-
Gel Electrophoresis:
-
Load the samples onto an agarose gel (e.g., 1%).
-
Perform electrophoresis to separate the decatenated minicircles from the catenated kDNA network. Decatenated DNA will migrate into the gel, while the kDNA network will remain in the well.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the intensity of the decatenated DNA bands.
-
The IC50 is the concentration of this compound that reduces the decatenation activity by 50% compared to the no-drug control.
-
DNA Gyrase Inhibition Assay (Supercoiling Assay)
This assay assesses the inhibitory effect of this compound on the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified Gram-positive DNA gyrase enzyme
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol)
-
This compound
-
Stop solution (e.g., SDS/EDTA)
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup:
-
Combine the assay buffer, ATP, and relaxed plasmid DNA in microcentrifuge tubes.
-
Add a range of this compound concentrations to the tubes. Include a no-drug control.
-
-
Enzyme Addition and Incubation:
-
Start the reaction by adding purified DNA gyrase.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
Reaction Termination:
-
Terminate the reaction with the stop solution.
-
-
Gel Electrophoresis:
-
Separate the supercoiled and relaxed forms of the plasmid DNA by agarose gel electrophoresis.
-
-
Visualization and Analysis:
-
Stain the gel and visualize the DNA bands.
-
Quantify the amount of supercoiled DNA.
-
The IC50 is the concentration of this compound that inhibits the supercoiling activity by 50%.
-
Conclusion
This compound's potent bactericidal activity against Gram-positive bacteria is firmly rooted in its dual-targeting mechanism of action against topoisomerase IV and DNA gyrase. This comprehensive guide has detailed the molecular basis of this interaction, provided key quantitative data on its efficacy, and outlined the experimental protocols necessary for its characterization. This information serves as a valuable resource for researchers and professionals in the field of antimicrobial drug development, facilitating a deeper understanding of this important veterinary therapeutic agent.
References
- 1. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 2. Bactericidal properties of this compound against veterinary pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Mutant Prevention Concentrations of this compound and Other Veterinary Fluoroquinolones Indicate Differing Potentials in Preventing Selection of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Structural Characterization of Pradofloxacin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural characterization of pradofloxacin, a third-generation fluoroquinolone antibiotic. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates, followed by their condensation to form the final active pharmaceutical ingredient.
Synthesis of Key Intermediates
The primary precursors for the synthesis of this compound are 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and (1S,6S)-2,8-diazabicyclo[4.3.0]nonane.
1.1.1. Synthesis of 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
A common synthetic route to this quinolone core involves the cyclization of an appropriately substituted acrylate derivative.
Experimental Protocol:
-
Step 1: Acrylate Formation: Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate is prepared through the reaction of an appropriate benzoylacetate with a cyclopropylamine derivative.
-
Step 2: Cyclization: To a solution of ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate (31.9 g) in anhydrous dioxane (100 ml), 80% sodium hydride (3.44 g) is added in portions with ice cooling and stirring. The mixture is then stirred at room temperature for 30 minutes and refluxed for 2 hours. The dioxane is subsequently removed under vacuum.[1]
-
Step 3: Hydrolysis: The residue (40.3 g) is suspended in water (150 ml), and potassium hydroxide (6.65 g) is added. The mixture is refluxed for 1.5 hours.[1]
-
Step 4: Precipitation: The warm solution is filtered, and the filtrate is acidified to a pH of 1-2 with semi-concentrated hydrochloric acid while cooling with ice. The resulting precipitate is filtered, washed with water, and dried under vacuum at 100°C to yield 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (27.7 g) with a melting point of 234-237°C.[1] A related, though not identical, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid has also been synthesized from ethyl 2,4-dichloro-5-fluorobenzoylacetate.[2][3]
1.1.2. Synthesis of (1S,6S)-2,8-diazabicyclo[4.3.0]nonane
The synthesis of this chiral diamine can be achieved through various methods, often involving intramolecular cyclization and resolution steps.
Experimental Protocol:
-
Step 1: Initial Reaction: Benzylamine (174 mL, 1.6 mol) is reacted with methyl acrylate (1.6 mol) at 9-12°C. The reaction is allowed to proceed for 4 hours, followed by reduced pressure distillation to obtain the addition product.[4]
-
Step 2: Alkylation and Cyclization: The addition product (77g, 0.4 mol) is reacted with potassium iodide (1.0g, 0.006 mol), methyl chloroacetate (65g, 0.6 mol), and potassium carbonate (60.7 g, 0.44 mol) with stirring for 24 hours. After filtration, the product is isolated by reduced pressure distillation. This is followed by a cyclization reaction using sodium methoxide in toluene at 60-80°C.[4]
-
Step 3: Resolution and Deprotection: The racemic mixture can be resolved using chiral acids like tartaric acid.[5][6][7] The resolved enantiomer is then subjected to debenzylation, for example, through catalytic hydrogenation, to yield the final (1S,6S)-2,8-diazabicyclo[4.3.0]nonane.[7][8] A detailed racemization process for the undesired enantiomer has also been described to improve the overall yield.[6]
Final Synthesis of this compound
The final step in the synthesis of this compound is a nucleophilic substitution reaction.
Experimental Protocol:
-
Reaction Setup: 100 g of 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is reacted with 48 g of (1S,6S)-2,8-diazabicyclo[4.3.0]nonane.[9][10]
-
Solvent and Base: The reaction is carried out in a solvent mixture of ethanol and N-methylpyrrolidone (80/20 w/w) in the presence of an excess of diisopropylethylamine.[9][10]
-
Reaction Conditions: The reaction mixture is heated to a temperature above 70°C.[9][10]
-
Workup and Isolation: After the reaction is complete, the mixture is cooled, leading to the precipitation of this compound. The product is then collected. This process has been reported to yield 90% of the theoretical amount.[9][10]
Structural Characterization of this compound
A thorough structural characterization is essential to confirm the identity, purity, and solid-state properties of the synthesized this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁FN₄O₃ | [11] |
| Molecular Weight | 396.42 g/mol | [11] |
| Appearance | Brownish-yellow crystalline compound | |
| Melting Point | 242-245 °C | [12] |
| pKa | 5.5 and 8.8 (at 21°C) | |
| Solubility in Water | 33.5 g/L (at 21°C) |
Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
Experimental Protocol (¹H NMR):
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Solvent: D₂O containing 5% (v/v) of trifluoroacetic acid-d₁.
-
Internal Standard: Acetone set at δ = 2.16 ppm.[13]
-
Data Acquisition: Standard one-dimensional proton NMR experiments are performed.
¹H NMR Data (Aromatic Region of this compound):
| Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J H, F, Hz) | Reference |
| H-2 | 8.92 | [13] | |
| H-5 | 7.87 | 14.5 | [13] |
2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.
Experimental Protocol:
-
Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet.
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[14]
Key FT-IR Peaks for this compound:
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 2205 | Conjugated Nitrile (C≡N) stretch | [13] |
| ~1700-1730 | Carboxylic acid Carbonyl (C=O) stretch | Inferred from general fluoroquinolone spectra |
| ~1620-1630 | Ketone Carbonyl (C=O) stretch | Inferred from general fluoroquinolone spectra |
| ~1200-1300 | C-F stretch | Inferred from general fluoroquinolone spectra |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
Experimental Protocol (Electrospray Ionization - Tandem Mass Spectrometry, ESI-MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for fluoroquinolones.[15]
-
Instrumentation: A triple quadrupole or a quadrupole time-of-flight (Q-TOF) mass spectrometer.[15][16]
-
Fragmentation: Collision-induced dissociation (CID) is used to generate fragment ions.[15]
-
Data Analysis: The fragmentation patterns are analyzed to confirm the structure. For fluoroquinolones, common fragmentation pathways involve the loss of water, carbon monoxide, and cleavage of the piperazine or similar side chains.[17]
Expected Fragmentation Pattern for this compound:
The fragmentation of this compound is expected to involve the loss of small molecules from the quinolone core and cleavage of the diazabicyclononane side chain.
Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient are critical for its formulation and stability. This compound is known to exist in multiple polymorphic forms.[18][19]
2.3.1. Powder X-Ray Diffraction (PXRD)
PXRD is a key technique for identifying the crystalline form of this compound.
Experimental Protocol:
-
Instrumentation: A powder X-ray diffractometer with CuKα radiation.
-
Scan Range: Typically from a Bragg angle (2θ) of 10° to 70°.[20][21]
-
Sample Preparation: A small amount of the powdered sample is placed on a sample holder.
PXRD Data for this compound Polymorphs:
Different polymorphic forms (Form A, Form B, Form C, a DMSO solvate, and a hydrate) of this compound have been identified, each with a unique PXRD pattern.[18][19] A detailed analysis of these patterns is crucial for controlling the solid form of the drug substance.
2.3.2. Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of this compound.
Experimental Protocol (DSC):
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is sealed in an aluminum pan.
-
Heating Rate: A constant heating rate, for example, 10°C/min, is applied.
Experimental Protocol (TGA):
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: A small amount of the sample is placed in a tared pan.
-
Heating Rate and Atmosphere: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).
The thermal stability of different polymorphic forms of this compound has been investigated using DSC and TGA, revealing distinct thermal profiles for each form.[18][19]
2.3.3. Single-Crystal X-Ray Diffraction
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a crystalline solid. The single-crystal data for several forms of this compound have been solved.[18][19]
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[12] This dual-targeting mechanism contributes to its potent activity and a reduced potential for the development of bacterial resistance.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound via inhibition of DNA gyrase and topoisomerase IV.
Experimental Workflow for Structural Characterization
Caption: Workflow for the structural characterization of synthesized this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1 [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Method for synthesizing (S,S)-2,8-diazabicyclo[4.3.0]nonane - Eureka | Patsnap [eureka.patsnap.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Racemisation of (1R, 6S)- 8-Benzyl-7,9-Dioxo-2,8-Diazabicyclo[4.3.0]Nonane using Halogenated Solvent in Basic Medium : Oriental Journal of Chemistry [orientjchem.org]
- 7. CN101657448B - Process for the preparation of (S,S)-2,8-diazabicyclo[4.3.0]nonane and its enantiomers - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CA2666932A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 10. BRPI0718480B1 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]
- 11. CN107987074A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 12. Comparative Mutant Prevention Concentrations of this compound and Other Veterinary Fluoroquinolones Indicate Differing Potentials in Preventing Selection of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolite proving fungal cleavage of the aromatic core part of a fluoroquinolone antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistryjournal.in [chemistryjournal.in]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
- 17. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Polymorphism of this compound: Crystal Structure Analysis, Stability Study, and Phase Transformation Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 21. X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Pradofloxacin discovery and development timeline
An In-depth Technical Guide to the Discovery and Development of Pradofloxacin
Introduction
This compound is a third-generation fluoroquinolone antibiotic exclusively developed for veterinary use.[1][2] It is distinguished by its broad spectrum of activity, encompassing Gram-positive, Gram-negative, anaerobic, and some atypical bacteria.[3][4] Structurally, it is an 8-cyanofluoroquinolone, a modification that enhances its activity against Gram-positive and anaerobic organisms compared to earlier generation fluoroquinolones.[1][5] A key feature of this compound is its dual-targeting mechanism of action, which is suggested to lower the propensity for the selection of resistant bacterial subpopulations.[6] This whitepaper provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data for this compound.
Discovery and Development Timeline
The development of this compound has spanned several years, from its initial discovery to its approval for veterinary use in various regions. Key milestones in this timeline are summarized below.
| Date | Milestone | Reference |
| 1994 | Initial discovery by chemists at Bayer. | [7] |
| 1998 | This compound is patented. | [7] |
| Dec 2000 | The name "this compound" is issued by the World Health Organization. | [7] |
| 2004 | A marketing authorization application is submitted to the European Medicines Agency (EMA). | [7] |
| 2006 | The initial EMA application is refused, prompting further studies. | [7] |
| Feb 2011 | The EMA's Committee for Medicinal Products for Veterinary Use (CVMP) recommends granting marketing authorization. | [7] |
| Apr 2011 | The European Commission grants marketing authorization for use in dogs and cats. | [7][8][9] |
| 2013 | Approved in the USA for the treatment of bacterial skin infections in cats. | [5] |
| Apr 2024 | Recently approved for use in food animals. | [3][6] |
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[7][10] This dual-targeting mechanism is a significant advantage, particularly in Gram-positive bacteria where topoisomerase IV is the primary target.[11] The inhibition of these enzymes leads to the cessation of DNA replication and transcription, resulting in rapid, concentration-dependent bacterial cell death.[7][10] The S,S-pyrrolidino-piperidine moiety at the C-7 position and the cyano group at the C-8 position of its structure contribute to its increased potency and extended spectrum of activity.[1]
Mechanism of action of this compound.
Preclinical Development
In Vitro Activity
This compound has demonstrated high in vitro activity against a broad range of veterinary pathogens. Its potency is often higher than that of first and second-generation fluoroquinolones.[4]
Table 1: In Vitro Activity (MIC90 in µg/mL) of this compound Against Key Veterinary Pathogens
| Organism | Host | MIC90 (µg/mL) | Reference |
| Staphylococcus pseudintermedius | Dog/Cat | ≤0.25 | [12] |
| Escherichia coli | Dog/Cat | ≤0.25 | [12] |
| Pasteurella multocida | Dog/Cat | ≤0.016 | [12] |
| β-haemolytic streptococci | Dog/Cat | ≤0.25 | [12] |
| Bordetella bronchiseptica | Dog/Cat | ≤0.25 | [12] |
| Mannheimia haemolytica | Bovine | ≤0.016 | [13] |
| Pasteurella multocida | Bovine | ≤0.016 | [13] |
| Anaerobic Bacteria (various) | Dog/Cat | 0.25 - 1 | [1][2] |
| Bartonella henselae | Cat/Human | 0.004 - 0.125 (MIC range) | [14] |
Table 2: Mutant Prevention Concentrations (MPC in µg/mL) of this compound
| Organism | MPC (µg/mL) | Reference |
| Escherichia coli ATCC 8739 | 0.225 | [15] |
| Staphylococcus aureus ATCC 6538 | 0.55 | [15] |
| Mannheimia haemolytica (MPC90) | 0.063 | [13][16] |
| Pasteurella multocida (MPC90) | 0.031 | [13][16] |
Experimental Protocol: MIC and MPC Determination
Objective: To determine the minimum inhibitory concentration (MIC) and mutant prevention concentration (MPC) of this compound against target bacterial isolates.
Methodology (Agar Dilution):
-
Media Preparation: Mueller-Hinton agar (or other appropriate media for fastidious organisms) is prepared. For anaerobic bacteria, Wilkins-Chalgren agar is often used.
-
Antimicrobial Agent Preparation: A stock solution of this compound is prepared and serially diluted to achieve a range of concentrations.
-
Plate Preparation: A defined volume of each this compound dilution is incorporated into molten agar before pouring into petri dishes. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Bacterial isolates are grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate.
-
Incubation: Plates are incubated under appropriate atmospheric conditions (e.g., aerobic, anaerobic) and temperatures for a specified duration (typically 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
MPC Determination: For MPC, a high-density inoculum (≥10^10 CFU/mL) is plated on agar containing various concentrations of the antibiotic. The plates are incubated for an extended period (e.g., 48-72 hours). The MPC is the lowest drug concentration that prevents the growth of any bacterial colonies.
Pharmacokinetics
Pharmacokinetic studies in dogs and cats have shown that this compound is rapidly absorbed after oral administration, with good bioavailability.[4][10]
Table 3: Pharmacokinetic Parameters of this compound in Dogs and Cats
| Parameter | Dog | Cat | Reference |
| Dose (mg/kg) | 3 (IV) | 3 (IV) | [10] |
| Elimination Half-life (h) | 6.60 | 10 | [10] |
| Volume of Distribution (L/kg) | 2.22 | 4.5 | [10] |
| Total Body Clearance (L/h·kg) | 0.24 | 0.28 | [10] |
| Dose (mg/kg) | 3 (Oral Tablet) | 5 (Oral Suspension) | [10] |
| Cmax (µg/mL) | 1.2 | 0.9-3.2 | [10] |
| Tmax (h) | 2.1 | 0.5-1.0 | [10] |
| Bioavailability (%) | 105 | ~70 | [10] |
| Plasma Protein Binding (%) | 35.8 - 36.6 | 28.8 - 31.4 | [10] |
Experimental Protocol: Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in the target animal species.
Methodology:
-
Animal Subjects: A cohort of healthy, adult animals (e.g., dogs or cats) is used.
-
Drug Administration: this compound is administered at a specified dose, either intravenously (to determine absolute bioavailability) or via the intended clinical route (e.g., oral tablet or suspension).
-
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Sample Processing: Plasma or serum is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Bioanalytical Method: The concentration of this compound in the plasma/serum samples is quantified using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.).
Clinical Development
Clinical trials have demonstrated the efficacy and safety of this compound for various bacterial infections in dogs and cats. These studies have often shown non-inferiority or superiority compared to other authorized antimicrobial drugs.[4]
Key Indications from Clinical Trials:
-
Cats:
-
Dogs:
In a study on cats with bacterial lower urinary tract infections, all cats treated with this compound had a negative post-treatment urine culture, demonstrating its high efficacy.[17]
General workflow for fluoroquinolone efficacy evaluation.
Conclusion
This compound represents a significant advancement in veterinary antimicrobial therapy. Its discovery and development timeline highlights a rigorous process of evaluation, leading to a product with a favorable pharmacokinetic and pharmacodynamic profile. The dual-targeting mechanism of action, broad spectrum of activity, and demonstrated clinical efficacy make it a valuable tool for veterinarians in managing bacterial infections in companion and food-producing animals. The data presented in this guide underscore the scientific basis for its use and provide a technical foundation for researchers and drug development professionals.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparative activity of this compound against anaerobic bacteria isolated from dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics, pharmacodynamics and therapeutics of this compound in the dog and cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound | C21H21FN4O3 | CID 9802884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 11. vettimes.com [vettimes.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Minimum Inhibitory and Mutant Prevention Drug Concentrations for this compound and Seven Other Antimicrobial Agents Tested against Bovine Isolates of Mannheimia haemolytica and Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. mdpi.com [mdpi.com]
- 17. Clinical efficacy and palatability of this compound 2.5% oral suspension for the treatment of bacterial lower urinary tract infections in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of 8-Cyano-Fluoroquinolones: A Technical Guide to their Pharmacological Landscape
For Researchers, Scientists, and Drug Development Professionals
The relentless evolution of antimicrobial resistance necessitates the continuous exploration of novel antibacterial agents. Among the promising avenues of research, the 8-cyano-fluoroquinolones have emerged as a compelling subclass, demonstrating unique pharmacological properties that set them apart from their predecessors. This technical guide provides an in-depth analysis of the core pharmacological characteristics of 8-cyano-fluoroquinolones, with a particular focus on finafloxacin, a well-characterized member of this class. We will delve into their antibacterial activity, mechanism of action, pharmacokinetic profiles, and the experimental methodologies used to elucidate these properties.
Antibacterial Spectrum of 8-Cyano-Fluoroquinolones
The defining feature of 8-cyano-fluoroquinolones is their enhanced activity in acidic environments, a condition often encountered at sites of infection and inflammation. This property is in stark contrast to other fluoroquinolones, which tend to lose efficacy at lower pH.[1]
Table 1: Minimum Inhibitory Concentrations (MICs) of Finafloxacin against various bacterial isolates at different pH values.[1][2][3][4]
| Bacterial Species | Strain | Resistance Profile | MIC (µg/mL) at pH 7.2-7.4 | MIC (µg/mL) at pH 5.8-6.0 |
| Escherichia coli | ATCC 25922 | Susceptible | 0.03 - 0.06 | 0.008 - 0.06 |
| Escherichia coli | Clinical Isolate (ESBL) | Resistant | - | 64 |
| Staphylococcus aureus | ATCC 29213 | Susceptible (MSSA) | 0.03 - 0.25 | 0.008 - 0.06 |
| Staphylococcus aureus | Clinical Isolate | Ciprofloxacin-Resistant (MRSA) | 0.125 - 32 | - |
| Pseudomonas aeruginosa | ATCC 27853 | Susceptible | 0.25 | 0.06 |
| Streptococcus pneumoniae | ATCC 49619 | Susceptible | 0.12 | 0.03 |
| Burkholderia pseudomallei | - | - | 2 | 1 |
| Burkholderia mallei | - | - | 0.5 | 0.5 |
Mechanism of Action: Dual Targeting of Bacterial Topoisomerases
Like other fluoroquinolones, 8-cyano-fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. The inhibition of these topoisomerases leads to the stabilization of the enzyme-DNA complex, resulting in double-stranded DNA breaks and subsequent cell death.
Table 2: Inhibitory Activity of Finafloxacin against Bacterial and Human Type II Topoisomerases.[5]
| Enzyme | Parameter | Finafloxacin | Ciprofloxacin | Moxifloxacin |
| E. coli DNA Gyrase | CL₅₀ (ng/mL) | 25 | 120 | 70 |
| CDL (ng/mL) | 1 | 1 | 1 | |
| E. coli Topoisomerase IV | CL₅₀ (ng/mL) | 8 | 200 | 200 |
| CDL (ng/mL) | 1 | 10 | 1 | |
| Human Topoisomerase IIα | CDL (ng/mL) | 250 | 100 - 250 | 500 |
CL₅₀: Concentration that induces 50% maximum cleavage. CDL: Cleavage detection limit, the lowest concentration yielding detectable cleavage product.
Caption: Mechanism of action of 8-cyano-fluoroquinolones.
Pharmacokinetic Profile
The pharmacokinetic properties of 8-cyano-fluoroquinolones have been primarily characterized through studies on finafloxacin. These studies reveal good oral absorption and a half-life that supports once-daily dosing.
Table 3: Pharmacokinetic Parameters of Finafloxacin in Healthy Volunteers (Oral Administration).[6][7]
| Dose | Cmax (mg/L) | Tmax (h) | AUC₀₋₂₄ (mg·h/L) | t₁/₂ (h) |
| 200 mg (single) | 1.83 | 0.75 | 5.38 | 9.9 |
| 400 mg (single) | 4.09 | 0.75 | 12.3 | 10.3 |
| 800 mg (single) | 11.1 | 1.0 | 29.2 | 10.0 |
| 600 mg (multiple, day 7) | 5.03 | 1.0 | 19.8 | 10.6 |
| 800 mg (multiple, day 7) | 7.37 | 1.5 | 28.1 | 11.2 |
Table 4: Pharmacokinetic Parameters of Finafloxacin in Healthy Volunteers (Intravenous Administration).[8][9]
| Dose (single) | Cmax (µg/mL) | AUCinf (µg·h/mL) | t₁/₂ (h) | Vss (L) | CL (L/h) |
| 200 mg | 2.56 | 6.73 | 10.6 | 127 | 29.7 |
| 400 mg | 5.23 | 13.9 | 11.4 | 114 | 28.8 |
| 800 mg | 12.8 | 34.1 | 14.1 | 90.3 | 23.5 |
| 1000 mg | 20.2 | 45.9 | 17.1 | 93.3 | 21.8 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Broth Microdilution Method (based on CLSI guidelines): [2][3][4][5][6][7]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the 8-cyano-fluoroquinolone in a suitable solvent. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strain on an appropriate agar medium. Prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria). Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Caption: Workflow for MIC determination by broth microdilution.
DNA Gyrase and Topoisomerase IV Inhibition Assays
DNA Gyrase Supercoiling Inhibition Assay:
-
Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the 8-cyano-fluoroquinolone to the reaction mixtures.
-
Enzyme Addition: Initiate the reaction by adding a purified bacterial DNA gyrase.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination and Analysis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control without the inhibitor.
Topoisomerase IV Decatenation Assay:
-
Substrate: Use catenated kinetoplast DNA (kDNA) as the substrate.
-
Reaction Setup: Prepare a reaction mixture containing kDNA, ATP, and buffer.
-
Inhibitor and Enzyme: Add the 8-cyano-fluoroquinolone at various concentrations, followed by the addition of purified bacterial topoisomerase IV.
-
Incubation and Termination: Incubate the reaction at 37°C and then terminate it.
-
Analysis: Separate the decatenated minicircles from the kDNA network using agarose gel electrophoresis. Inhibition is quantified by the reduction in the amount of decatenated DNA.
Caption: Experimental workflows for enzyme inhibition assays.
Safety and Tolerability
Clinical studies with finafloxacin have indicated a favorable safety profile. Adverse reactions typically associated with fluoroquinolones, such as phototoxicity, neurotoxicity, and cardiovascular effects (e.g., QTc prolongation), have not been prominently observed with this 8-cyano derivative.[8]
Conclusion
8-Cyano-fluoroquinolones, exemplified by finafloxacin, represent a significant advancement in the quest for novel antibacterial agents. Their unique pH-dependent activity, potent dual-targeting mechanism, and favorable pharmacokinetic and safety profiles underscore their potential for treating a range of bacterial infections, particularly those occurring in acidic environments. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the pharmacological properties of this promising class of antibiotics. As research continues, the full therapeutic potential of 8-cyano-fluoroquinolones will be further elucidated, potentially providing new tools to combat the growing threat of antimicrobial resistance.
References
- 1. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Human Pharmacokinetics and Safety Profile of Finafloxacin, a New Fluoroquinolone Antibiotic, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Pradofloxacin's Potent Offensive Against Anaerobic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradofloxacin, a third-generation fluoroquinolone, has demonstrated significant in vitro activity against a broad spectrum of anaerobic bacteria, positioning it as a valuable agent in combating infections caused by these microorganisms.[1][2][3] This technical guide provides an in-depth analysis of this compound's efficacy, mechanism of action, and the experimental methodologies used to evaluate its activity against anaerobic pathogens. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this antimicrobial compound.
Mechanism of Action: A Dual-Targeting Approach
This compound exerts its bactericidal effects by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[4][5] This dual-targeting mechanism is a key differentiator from earlier generation fluoroquinolones and is believed to contribute to its enhanced activity and a lower propensity for the development of bacterial resistance.
In Gram-negative bacteria, the primary target is DNA gyrase, which is crucial for introducing negative supercoils into the DNA, a process necessary for the initiation of replication and transcription. In Gram-positive bacteria, topoisomerase IV is the main target, responsible for decatenating interlinked daughter chromosomes following replication, allowing for proper cell division. By inhibiting both enzymes, this compound effectively halts DNA synthesis and repair, leading to bacterial cell death.
Figure 1: Mechanism of action of this compound against anaerobic bacteria.
Quantitative Activity of this compound Against Anaerobic Bacteria
The in vitro potency of this compound has been extensively evaluated against a variety of anaerobic bacterial isolates from clinical cases in dogs and cats. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a comparative view of this compound's efficacy against other fluoroquinolones. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.
Table 1: Comparative MIC Data of this compound and Other Fluoroquinolones Against 141 Anaerobic Bacterial Isolates from Dogs and Cats
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | ≤0.016 - 2 | 0.25 | 0.5 |
| Marbofloxacin | 0.062 - 64 | 1 | 4 |
| Enrofloxacin | 0.125 - 64 | 2 | 8 |
| Difloxacin | 0.062 - 32 | 2 | 8 |
| Ibafloxacin | 0.125 - 64 | 4 | 16 |
Data sourced from Silley et al. (2007).[1][3]
Table 2: this compound MIC Data for Specific Genera of Anaerobic Bacteria
| Bacterial Genus (n) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides (28) | 0.062 - 1 | 0.25 | 1 |
| Clostridium (32) | 0.062 - 2 | 0.25 | 0.5 |
| Fusobacterium (22) | 0.031 - 2 | 0.5 | 1 |
| Porphyromonas (6) | 0.062 - 0.5 | 0.062 | Not Calculated |
| Prevotella (20) | ≤0.016 - 1 | 0.25 | 1 |
| Propionibacterium (5) | 0.125 - 1 | 0.25 | Not Calculated |
Data sourced from Silley et al. (2007).[1][3]
The data clearly indicates that this compound exhibits lower MIC₅₀ and MIC₉₀ values compared to other veterinary fluoroquinolones, signifying its superior in vitro activity against the tested anaerobic isolates.[1][3]
Experimental Protocols: Antimicrobial Susceptibility Testing
The determination of this compound's activity against anaerobic bacteria is performed following standardized methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI), specifically the M11-A5 document, "Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria."[1][6][7] The gold standard method is the agar dilution technique.
CLSI M11-A5 Agar Dilution Method Protocol
This protocol provides a step-by-step guide for determining the MIC of antimicrobial agents against anaerobic bacteria.
-
Preparation of Media:
-
Brucella blood agar supplemented with hemin (5 µg/mL), vitamin K1 (1 µg/mL), and laked sheep blood (5%) is the recommended medium.
-
The agar is prepared and autoclaved according to the manufacturer's instructions.
-
-
Preparation of Antimicrobial Stock Solutions:
-
Antimicrobial agents, including this compound, are obtained as powders with known potency.
-
Stock solutions are prepared at a high concentration (typically 1,000 or 2,000 µg/mL) in a suitable solvent as specified by the manufacturer.
-
-
Preparation of Agar Plates with Antimicrobial Agents:
-
A series of twofold dilutions of the antimicrobial stock solution are prepared.
-
Each dilution is added to molten and cooled (48-50°C) Brucella blood agar to achieve the final desired concentrations.
-
The agar is mixed gently and poured into sterile petri dishes.
-
A growth control plate containing no antimicrobial agent is also prepared.
-
-
Inoculum Preparation:
-
Anaerobic bacterial isolates are grown in an appropriate broth medium (e.g., Thioglycollate broth) or on supplemented Brucella blood agar plates in an anaerobic environment.
-
For broth cultures, the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
For plate cultures, colonies are suspended in a suitable broth to match the 0.5 McFarland standard.
-
-
Inoculation of Plates:
-
The standardized bacterial suspension is applied to the surface of the prepared agar plates using a multipoint inoculator (e.g., Steers replicator), which delivers a final inoculum of approximately 10⁵ CFU per spot.
-
-
Incubation:
-
The inoculated plates are incubated in an anaerobic atmosphere (e.g., anaerobic jar with a gas-generating system or an anaerobic chamber) at 35-37°C for 42-48 hours.
-
-
Reading and Interpretation of Results:
-
After incubation, the plates are examined for bacterial growth.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, disregarding a faint haze or a single colony.
-
Quality control strains with known MIC values (e.g., Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741) are included in each run to ensure the accuracy of the results.
-
Figure 2: Workflow for CLSI M11-A5 Agar Dilution Susceptibility Testing.
Conclusion
This compound demonstrates potent in vitro activity against a wide range of clinically relevant anaerobic bacteria.[1][2][3] Its dual-targeting mechanism of action provides a significant advantage over older fluoroquinolones. The standardized methodologies for antimicrobial susceptibility testing, as outlined by CLSI, are crucial for the accurate evaluation of its efficacy and for guiding appropriate clinical use. The comprehensive data and detailed protocols presented in this guide serve as a valuable resource for the scientific and drug development communities engaged in the ongoing efforts to combat anaerobic bacterial infections.
References
- 1. academic.oup.com [academic.oup.com]
- 2. img.antpedia.com [img.antpedia.com]
- 3. Comparative activity of this compound against anaerobic bacteria isolated from dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 6. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 7. webstore.ansi.org [webstore.ansi.org]
The Pharmacokinetics of Pradofloxacin in Felines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of pradofloxacin, a third-generation fluoroquinolone antibiotic, in domestic cats (Felis catus). This compound is notable for its broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1][2][3] Its mechanism of action involves the dual targeting and inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[4][5][6] This guide synthesizes available data on its absorption, distribution, metabolism, and excretion in felines to support further research and development.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in cats following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Felines Following Intravenous (IV) Administration
| Dose (mg/kg) | Total Body Clearance (L/h/kg) | Renal Clearance (L/h/kg) | Volume of Distribution (L/kg) | Elimination Half-Life (t½) (h) | Reference |
| 3 | 0.28 | 0.06 | 4.5 | 10 | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Felines Following Oral Administration
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Elimination Half-Life (t½) (h) | Feeding Condition | Reference |
| Tablet | 3 | 1.19 | 0.5 - 1.0 | 4.96 | 70 | - | - | [1] |
| Tablet (5th dose) | 3 | 1.33 | - | 5.71 | - | - | - | [1] |
| Oral Suspension | 2.5 | 0.9 | 0.5 - 1.0 | - | - | 7.2 - 9.8 | - | [1] |
| Oral Suspension | 5.0 | - | 0.5 - 1.0 | - | - | 7.2 - 9.8 | - | [1] |
| Oral Suspension | 10.0 | 3.2 | 0.5 - 1.0 | - | - | 7.2 - 9.8 | - | [1] |
| Oral Suspension | 5 | 2.116 (± 0.549) | 0.8 | 9.111 (± 1.939) | - | 7.3 (± 1.7) | Fasted | [7][8] |
| Oral Suspension | 5 | 0.999 (± 0.400) | 1.4 | 6.745 (± 1.524) | - | 6.4 (± 1.2) | Fed | [7][8] |
| Oral Suspension | 5 | 1.1 (± 0.5) | 1.8 (± 1.3) | - | - | - | - | [9] |
| Oral Suspension | 7.5 | - | < 1.0 | - | - | - | Fasted | [7] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Food significantly impacts the oral absorption of the suspension formulation, reducing the mean peak serum concentration (Cmax) by 53% and the mean exposure (AUC) by 26%.[7][8] this compound exhibits dose-proportional increases in plasma concentrations when administered as an oral suspension to fasted cats in doses ranging from 2.5 to 10 mg/kg.[7] Due to its relatively short elimination half-life, minimal accumulation is observed with multiple daily administrations.[7][8] Plasma protein binding is moderate, with approximately 30% of the drug bound to plasma proteins.[7][8]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of pharmacokinetic studies. The following sections outline the typical methodologies employed in the cited studies.
Animal Models and Housing
Studies are typically conducted in healthy adult domestic cats of mixed breeds. Animals are housed individually or in small groups in environmentally controlled conditions with access to food and water, except when fasting is required for the study protocol. All experimental procedures are subject to approval by an institutional animal care and use committee.
Drug Administration and Sample Collection
-
Intravenous Administration: this compound is administered as a single bolus injection into a cephalic or saphenous vein.
-
Oral Administration: For oral dosing, this compound is administered as either a tablet or an oral suspension. For studies investigating the effect of food, animals are either fasted overnight or provided with a meal at a specified time before or after drug administration.
-
Blood Sampling: Blood samples are collected via venipuncture from a peripheral vein at predetermined time points before and after drug administration. A typical sampling schedule might include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA), and plasma is separated by centrifugation and stored frozen until analysis.
-
Other Matrices: In some studies, other biological fluids such as saliva and tear fluid are collected to assess drug distribution.[9]
Analytical Methodology
The quantification of this compound in biological matrices is most commonly performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). A turbulent flow chromatography system may be used for online sample clean-up.[1][9]
A generalized workflow for sample analysis includes:
-
Sample Preparation: Plasma, saliva, or tear fluid samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile). An internal standard (e.g., sarafloxacin) is added to correct for extraction variability.[1]
-
Chromatographic Separation: The supernatant is injected onto an HPLC system. Separation is achieved on a C18 reversed-phase column with a gradient mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection and quantification are performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.
Pharmacokinetic Analysis
Non-compartmental analysis is typically used to determine the key pharmacokinetic parameters from the plasma concentration-time data. Software such as WinNonlin is commonly employed for these calculations.
Visualizations
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of bacterial DNA synthesis through the targeting of two essential enzymes.
Caption: this compound inhibits bacterial DNA gyrase and topoisomerase IV.
Experimental Workflow for Feline Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound in cats.
Caption: A typical workflow for a feline pharmacokinetic study.
References
- 1. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 2. Pharmacokinetics, pharmacodynamics and therapeutics of this compound in the dog and cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. vettimes.com [vettimes.com]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. drugs.com [drugs.com]
- 9. Pharmacokinetics of this compound and doxycycline in serum, saliva, and tear fluid of cats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Pradofloxacin's Effect on Mycoplasma Species
This document provides a comprehensive technical overview of the veterinary fluoroquinolone antibiotic, this compound, and its activity against various Mycoplasma species. It consolidates in vitro and in vivo data, details experimental methodologies, and illustrates key mechanisms and workflows.
Introduction to this compound
This compound is a third-generation, enhanced-spectrum fluoroquinolone antibiotic developed exclusively for veterinary use.[1] Marketed under brand names like Veraflox® and Pradalex®, it is approved for treating bacterial infections in cats and dogs, as well as respiratory diseases in cattle and swine.[2][3] Structurally, it is an 8-cyanofluoroquinolone, a modification that enhances its activity against Gram-positive aerobic bacteria and anaerobes compared to earlier-generation veterinary fluoroquinolones.[4] Its broad spectrum of activity also encompasses Gram-negative aerobes and atypical pathogens, including Mycoplasma species.[5][6][7]
Mechanism of Action
The primary mode of action for this compound involves the inhibition of essential bacterial enzymes required for DNA replication, transcription, and recombination.[2]
Dual-Target Inhibition: this compound is a dual-targeting fluoroquinolone that simultaneously inhibits two critical type II topoisomerase enzymes:[5][7][8]
-
DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for initiating DNA replication.
-
Topoisomerase IV: This enzyme is essential for decatenating (separating) newly replicated daughter DNA chromosomes, allowing for cell division.
By forming a reversible association with these enzymes, this compound traps them on the DNA, leading to breaks in the chromosome, inhibition of DNA synthesis, and ultimately, rapid, concentration-dependent bacterial cell death.[2][6] This dual-target mechanism is believed to lower the propensity for the selection of resistant bacterial strains, as simultaneous mutations in the genes encoding both enzymes would be required to confer resistance.[7]
Caption: this compound's dual-targeting mechanism of action on bacterial topoisomerases.
In Vitro Efficacy Against Mycoplasma Species
This compound demonstrates potent in vitro activity against Mycoplasma species, often exceeding that of earlier-generation fluoroquinolones.[8][9] The standard metric for in vitro efficacy is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Quantitative Data: MIC Values
The following table summarizes the comparative in vitro activity of this compound against Mycoplasma isolates from veterinary sources.
| Antibiotic | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Mycoplasma spp. (Feline/Canine) | |||||
| This compound | 70 | - | 0.06 | - | [4] |
| Enrofloxacin | 70 | - | 0.25 | - | [4] |
| Marbofloxacin | 70 | - | 0.5 | - | [4] |
| Difloxacin | 70 | - | 0.5 | - | [4] |
| Orbifloxacin | 70 | - | 0.5 | - | [4] |
| Mycoplasma hyopneumoniae (Swine) | |||||
| This compound | - | 0.06 | 0.12 | 0.015 - 0.12 | [10] |
| Mycoplasma bovis (Bovine) | |||||
| This compound | - | - | - | - | [2] |
Note: MIC₅₀ is the concentration that inhibits 50% of isolates; MIC₉₀ inhibits 90% of isolates. Data for M. bovis indicates approval for treatment, but specific MIC values were not found in the provided search results.
Experimental Protocol: Mycoplasma MIC Determination
Determining the MIC for fastidious organisms like Mycoplasma requires specialized methods, as standard protocols may not be suitable. The broth microdilution method is commonly adapted.
General Protocol Outline:
-
Medium Preparation: A specialized broth, such as modified Friis medium (KM₂) or PPLO broth, is used to support Mycoplasma growth.[11][12] The medium is often supplemented with horse serum and yeast extract.
-
Antibiotic Dilution: this compound is prepared and serially diluted in the 96-well microtiter plates to achieve a range of final concentrations (e.g., 0.00013 to 32 µg/mL).[10][11]
-
Inoculum Preparation: Mycoplasma isolates are cultured to a logarithmic growth phase. The culture is then diluted to a standardized concentration, typically 10⁴–10⁵ color-changing units (CCU) or colony-forming units (CFU) per mL.[12]
-
Inoculation and Incubation: The prepared inoculum is added to each well of the microtiter plate containing the antibiotic dilutions. Plates are sealed and incubated at 37°C for a period ranging from 6 to 8 days, depending on the species' growth rate.[12]
-
Endpoint Reading: The MIC is determined as the lowest antibiotic concentration that inhibits metabolism and growth. For Mycoplasma, this is typically visualized by the lack of a color change in a pH indicator (e.g., phenol red) in the medium. Metabolic activity produces acidic byproducts, causing a color shift in growth-positive wells, while wells with inhibited growth retain the original color.[12][13] Appropriate controls (negative, drug-free, and reference strains) are run concurrently.[11]
Caption: General experimental workflow for Mycoplasma MIC determination via broth microdilution.
In Vivo Efficacy and Clinical Studies
This compound has been evaluated for the treatment of infections caused by several Mycoplasma species in clinical and experimental settings, most notably for feline hemotropic mycoplasmosis (Mycoplasma hemofelis) and feline upper respiratory tract disease.
Feline Hemotropic Mycoplasmosis (M. hemofelis)
An experimental study was conducted to evaluate this compound's efficacy in cats infected with M. hemofelis.
Study Design and Results:
-
Animals: 23 specific-pathogen-free cats were experimentally infected with M. hemofelis.[14]
-
Treatment Groups: Cats were assigned to four groups:
-
Doxycycline (control antibiotic)
-
Low-Dose this compound (5 mg/kg/day)
-
High-Dose this compound (10 mg/kg/day)
-
Untreated Control
-
-
Duration: Treatment was administered for 14 consecutive days.[14]
-
Key Findings: this compound demonstrated anti-M. hemofelis effects comparable to doxycycline.[14] Notably, it appeared more effective at achieving long-term organism clearance. The low-dose this compound group had significantly lower M. hemofelis copy numbers in the blood compared to the doxycycline group.[8][14]
| Treatment Group | No. of Cats | Cats PCR Negative During Treatment | Cats PCR Negative 1 Month Post-Treatment (after glucocorticoid challenge) | Reference |
| This compound (Low & High Dose) | 12 | 6 | 4 (cPCR), 6 (qPCR) | [8][14][15] |
| Doxycycline | 5 | 0 | 0 | [8][15] |
(cPCR: conventional PCR; qPCR: quantitative PCR)
Caption: Experimental workflow for evaluating this compound efficacy against M. hemofelis.
Feline Upper Respiratory Tract Disease (URTD)
In a clinical trial involving cats with URTD, this compound was compared to doxycycline for efficacy against Mycoplasma spp. and Chlamydophila felis.[16][17]
-
Study Design: A placebo-controlled, double-blind trial with 39 cats.[16]
-
Treatment: Cats received either this compound (5 mg/kg once daily) or doxycycline (5 mg/kg twice daily) for 42 days.[17]
-
Results: At the start, 20 cats were positive for Mycoplasma spp. Both treatment groups showed a rapid and marked improvement in clinical signs within the first week. The study concluded that both drugs have good efficacy against Mycoplasma spp. in clinical settings.[16][17]
Resistance Profile
A key advantage of this compound is its potential to limit the development of antibiotic resistance.
-
Mutant Prevention Concentration (MPC): The MPC is the lowest drug concentration required to block the growth of the least susceptible, first-step resistant mutants in a large bacterial population. Maintaining drug concentrations above the MPC is hypothesized to restrict the selection of resistant clones.[18]
-
Lower Resistance Potential: Studies on other bacteria (e.g., E. coli, Staphylococcus) have shown that this compound has lower MPC values compared to other veterinary fluoroquinolones.[18] This, combined with its dual-targeting mechanism, suggests a reduced propensity for resistance development.[6]
Conclusion
This compound is a potent, third-generation fluoroquinolone with significant efficacy against a range of Mycoplasma species. Its dual-targeting mechanism of action provides rapid bactericidal activity. In vitro data consistently demonstrates superior potency (lower MIC values) compared to older fluoroquinolones. In vivo studies, particularly in feline medicine, have confirmed its clinical effectiveness, showing it to be a valuable therapeutic option for treating mycoplasmal infections, potentially offering better long-term organism clearance than standard therapies like doxycycline. Its favorable resistance profile further solidifies its role as a critical tool in veterinary medicine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Bad Blood: Treating Mycoplasma and Bartonella in Cats - BluePearl Pet Hospital [bluepearlvet.com]
- 4. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 5. Comparative In Vitro Killing by this compound in Comparison to Ceftiofur, Enrofloxacin, Florfenicol, Marbofloxacin, Tildipirosin, Tilmicosin and Tulathromycin against Bovine Respiratory Bacterial Pathogens [mdpi.com]
- 6. Pharmacokinetics, pharmacodynamics and therapeutics of this compound in the dog and cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the Minimum Inhibitory and Mutant Prevention Drug Concentrations for this compound and 7 Other Antimicrobial Agents Tested Against Swine Isolates of Actinobacillus pleuropneumoniae and Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. mdpi.com [mdpi.com]
- 11. Drug Susceptibility Test and Analysis of Quinolone Resistance Genes in Mycoplasma hyopneumoniae Vaccine Strains and Field Isolates from China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro antimicrobial susceptibility of Mycoplasma pneumoniae isolates across different regions of China in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Use of this compound to treat experimentally induced Mycoplasma hemofelis infection in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy of this compound in cats with feline upper respiratory tract disease due to Chlamydophila felis or Mycoplasma infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparative Mutant Prevention Concentrations of this compound and Other Veterinary Fluoroquinolones Indicate Differing Potentials in Preventing Selection of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust HPLC Method for the Quantification of Pradofloxacin in Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Pradofloxacin in plasma samples. The described protocol is applicable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of this compound concentrations. The method utilizes protein precipitation for sample clean-up, followed by reversed-phase chromatographic separation and fluorescence detection, which offers high sensitivity. All quantitative data from relevant studies are summarized, and a detailed experimental protocol is provided.
Introduction
This compound is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens. Accurate quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, which are essential in drug development and for optimizing dosing regimens. This application note provides a comprehensive HPLC method for the determination of this compound in plasma.
Chromatographic Conditions
A summary of the typical HPLC conditions for this compound analysis is presented in Table 1. These conditions are based on established methods for fluoroquinolone analysis and specific findings for this compound.
Table 1: HPLC System and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile and 25 mM Phosphoric Acid + 2.5 mM N-Cetyl-N,N,N-trimethylammonium bromide (CTAB), pH 7.0 (20:80 v/v)[1] |
| Flow Rate | 1.2 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | 35°C[2] |
| Detector | Fluorescence Detector |
| Excitation Wavelength | 290 nm[3] |
| Emission Wavelength | 450 nm[3] |
| Internal Standard | Pipemidic acid[1] |
Experimental Protocols
A detailed workflow for the quantification of this compound in plasma is essential for reproducibility. The following sections outline the necessary steps from sample preparation to data analysis.
Sample Preparation
A simple protein precipitation method is employed for the extraction of this compound from plasma.[1]
-
To a 250 µL aliquot of plasma sample in a microcentrifuge tube, add 1000 µL of acetonitrile containing the internal standard (e.g., 7.5 µg/mL pipemidic acid).[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Inject a 20 µL aliquot of the supernatant into the HPLC system for analysis.
Standard Curve Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as 0.1 N hydrochloric acid.
-
Prepare working standard solutions by serially diluting the stock solution with deionized water.
-
Spike drug-free plasma with the working standard solutions to create a series of calibration standards with concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Process the calibration standards using the same sample preparation protocol as the unknown samples.
Method Validation
The analytical method should be validated according to established guidelines to ensure its accuracy and reliability. Key validation parameters are summarized in Table 2.
Table 2: Method Validation Parameters for a Typical Fluoroquinolone HPLC Assay
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Should be adequate for the intended application (e.g., pharmacokinetic studies) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard |
| Stability | Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop)[2] |
Pharmacokinetic Data
The described HPLC method can be applied to pharmacokinetic studies. Table 3 summarizes key pharmacokinetic parameters of this compound in dogs after oral administration, as determined by HPLC.
Table 3: Pharmacokinetic Parameters of this compound in Dogs Following Oral Administration
| Dose | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) | T₁/₂ (h) | Reference |
| 3 mg/kg | 1.85 ± 0.23 | 2.33 ± 1.37 | 18.11 ± 4.82 (AUCinf) | 6.97 ± 1.83 | [4] |
| 6 mg/kg | 2.77 ± 0.63 | 2.00 ± 1.10 | 26.76 ± 6.27 (AUCinf) | 6.31 ± 1.74 | [4] |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the HPLC quantification of this compound in plasma.
Caption: Workflow for this compound quantification in plasma.
Conclusion
The HPLC method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in plasma. The use of protein precipitation for sample preparation is straightforward and efficient, while fluorescence detection ensures high sensitivity. This method is well-suited for a variety of research and development applications, including essential pharmacokinetic studies. Proper validation of this method in the user's laboratory is recommended to ensure reliable results.
References
- 1. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 2. Validation of an HPLC method for the determination of ciprofloxacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Pharmacokinetic study on this compound in the dog – Comparison of serum analysis, ultrafiltration and tissue sampling after oral administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pradofloxacin Oral Suspension in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradofloxacin is a third-generation fluoroquinolone antibiotic developed for veterinary use.[1] It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including anaerobes.[2] Its mechanism of action involves the dual targeting and inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[2] This document provides detailed application notes and protocols for the preparation and use of this compound oral suspensions in animal research settings.
Formulation of this compound Oral Suspension
While a commercially available 25 mg/mL oral suspension of this compound (Veraflox®) is often used in studies, researchers may need to prepare formulations for specific concentrations or vehicle requirements.[1][3][4] As no specific compounding protocols for this compound from a pure substance are published, a general method for preparing a palatable oral suspension for veterinary research is provided below. This protocol is based on general veterinary compounding guidelines.[5][6][7]
General Protocol for Compounding a this compound Oral Suspension (e.g., 25 mg/mL)
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Suspending vehicle (e.g., a commercial base like PCCA SuspendIt® or a mixture of methylcellulose and simple syrup)[6][7]
-
Flavoring agent (palatable to the target species, e.g., vanilla, almond oil)[7][8]
-
Purified water or an oil-based vehicle for anhydrous suspensions[5][7]
-
Mortar and pestle
-
Graduated cylinders and calibrated pipettes
-
Amber-colored bottles for storage[7]
-
Personal protective equipment (gloves, mask, goggles)
Procedure:
-
Calculate Ingredients: Determine the required amount of this compound API and vehicle for the desired final concentration and volume.
-
Particle Size Reduction: If the this compound API is crystalline, triturate it in a mortar and pestle to a fine powder. This is crucial for a smooth, non-gritty suspension.[6]
-
Wetting the Powder: Add a small amount of the vehicle to the powder and mix to form a smooth paste. This prevents clumping when the bulk of the vehicle is added.
-
Dilution: Gradually add the remaining vehicle to the paste while continuously stirring.
-
Flavoring: Incorporate the flavoring agent and mix until uniformly distributed.
-
Homogenization: Ensure the final suspension is homogenous. For preclinical studies, specialized equipment like a rotation/revolution mixer can be used to achieve a uniform particle size.[9]
-
Packaging and Labeling: Transfer the suspension to an amber-colored bottle to protect it from light. Label with the drug name, concentration, preparation date, and beyond-use date.
-
Storage: Store at room temperature (approximately 22°C) unless stability studies indicate otherwise.[7] Shake well before each use.
Experimental Protocols
Pharmacokinetic (PK) Studies
Detailed protocols are essential for accurate PK analysis. The following is a synthesized protocol based on methods described in various animal studies.[3][4][10][11]
Objective: To determine the pharmacokinetic profile of orally administered this compound suspension.
Animal Models: The protocol can be adapted for various species, including dogs, cats, rabbits, and turtles.[1][3][4] this compound has also been used in toxicological studies in rats and mice.[12]
Protocol:
-
Animal Preparation:
-
Acclimate animals to the housing conditions for at least one week.
-
Fast animals overnight (e.g., 12 hours) before drug administration, with water available ad libitum. Fasting is crucial as food can significantly reduce the bioavailability of this compound.[13]
-
Record the body weight of each animal for accurate dosing.
-
-
Drug Administration:
-
Administer the this compound oral suspension via oral gavage or a syringe for voluntary intake. Ensure the full dose is delivered.
-
The typical dose for cats is 5.0-7.5 mg/kg, and for dogs, a dose of 3 mg/kg has been studied.[1][11] For rabbits and turtles, a dose of 7.5 mg/kg has been investigated.[3][4]
-
-
Blood Sampling:
-
Collect blood samples (e.g., 1-2 mL) into heparinized tubes at predetermined time points.
-
A typical sampling schedule for a full PK profile would be: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[4][10]
-
For species with slower absorption, such as turtles, sampling may be extended up to 168 hours.[4]
-
Centrifuge the blood samples (e.g., at 1500 x g for 10 minutes) to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
-
Plasma Analysis for this compound Concentration:
-
Sample Preparation: A protein precipitation method is commonly used. Add acetonitrile to the plasma sample (e.g., in a 3:1 ratio), vortex, and centrifuge to pellet the precipitated proteins.[14]
-
Analytical Method: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) are sensitive methods for quantifying this compound in plasma.[4][14][15]
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key PK parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t½ (elimination half-life).
-
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized in tables for clear comparison across species and conditions.
Table 1: Pharmacokinetic Parameters of this compound Oral Suspension in Various Animal Species
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | t½ (hours) | Bioavailability (%) | Reference |
| Cat | 5.0 | ~2.1 | ~1.0 | ~7.0 | ~60% | [8] |
| Cat | 7.5 | - | < 1.0 | - | - | [12] |
| Dog | 3.0 | 1.85 ± 0.23 | - | - | - | [10] |
| Dog | 6.0 | 2.77 ± 0.64 | - | - | - | [10] |
| Rabbit | 7.5 | 0.60 (0.40-0.89) | 4.5 (2.0-5.0) | 1.27 (0.12-1.39) | - | [3] |
| Turtle | 7.5 | 0.2 | 9.0 | 13.16 | - | [4] |
Note: Values are presented as mean ± SD or median (range) as reported in the literature. Some data points were not available (-).
Visualization of Pathways and Workflows
Experimental Workflow: Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study of oral this compound.
Mechanism of Action: Bacterial Targets
Caption: this compound's dual inhibition of key bacterial enzymes.
Signaling Pathway: Potential Host Cell Effects of Fluoroquinolones
While this compound's primary targets are bacterial, broader research on fluoroquinolones suggests potential off-target effects on mammalian host cells, particularly related to mitochondrial function.[1][13]
Caption: Potential off-target effects of fluoroquinolones on host cell mitochondria.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Pharmacokinetics, pharmacodynamics and therapeutics of this compound in the dog and cat [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial dysfunction is underlying fluoroquinolone toxicity: an integrated mitochondrial toxicity assessment | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. vrxvscripts.com [vrxvscripts.com]
- 6. RxCe - A Review of Veterinary Compounding Materials [rxce.com]
- 7. THE PCCA BLOG | Flavoring Options for Veterinary Compounding [pccarx.com]
- 8. tmrjournals.com [tmrjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Pharmacokinetics and pharmacodynamics of oral this compound administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sorry - 690724 [medicines.health.europa.eu]
- 13. Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. usp.org [usp.org]
- 15. Nonantibiotic Effects of Fluoroquinolones in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Susceptibility Testing of Pradofloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradofloxacin is a third-generation fluoroquinolone developed for veterinary use, demonstrating a broad spectrum of activity against Gram-positive and Gram-negative aerobic bacteria, as well as anaerobic bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. Accurate in vitro susceptibility testing is paramount for guiding appropriate clinical use, monitoring emerging resistance, and in the research and development of new veterinary antimicrobial agents.
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI). The methodologies outlined are intended to provide standardized and reproducible results for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Mutant Prevention Concentration (MPC) data for this compound against various veterinary pathogens, as reported in published literature.
Table 1: this compound Minimum Inhibitory Concentration (MIC) Data for Canine and Feline Pathogens
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Staphylococcus pseudintermedius | 200 | 0.032 | 0.06 | Not Reported | [2] |
| Escherichia coli | 155 | Not Reported | 0.03 | Not Reported | [3] |
| Staphylococcus spp. | 129 | Not Reported | 0.12 | Not Reported | [3] |
| Proteus spp. | 93 | Not Reported | 0.25 | Not Reported | [3] |
| Mycoplasma spp. | 70 | Not Reported | 0.06 | Not Reported | [3] |
| Bordetella spp. | 54 | Not Reported | 0.25 | Not Reported | [3] |
| Enterococcus spp. | 41 | Not Reported | 0.5 | Not Reported | [3] |
| Streptococcus spp. | Not Reported | Not Reported | 0.25 | 0.016-1 | [1] |
| Pasteurella multocida | Not Reported | Not Reported | 0.016-0.03 | 0.016-0.5 | [1] |
Table 2: this compound Minimum Inhibitory Concentration (MIC) and Mutant Prevention Concentration (MPC) Data for Swine and Bovine Respiratory Pathogens
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MPC₅₀ (µg/mL) | MPC₉₀ (µg/mL) | Reference |
| Streptococcus suis | 254 | 0.06 | 0.25 | Not Reported | Not Reported | [1] |
| Mannheimia haemolytica (Bovine) | 34 | ≤0.016 | ≤0.016 | 0.031 | 0.063 | |
| Pasteurella multocida (Bovine) | 40 | ≤0.016 | ≤0.016 | ≤0.016 | 0.031 |
Experimental Protocols
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, specifically the VET01-A4 document and its supplements (VET01S).[4][5][6][7][8][9] For complete and definitive guidance, users should refer to the latest versions of the official CLSI documents.
Protocol 1: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.
1. Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™)[1]
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
-
Microplate reader or manual reading mirror
2. Preparation of this compound Stock Solution and Dilutions: a. Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer. b. Perform serial twofold dilutions of this compound in CAMHB in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL). c. Include a growth control well (no antibiotic) and a sterility control well (no bacteria) on each plate.
3. Inoculum Preparation: a. Subculture the bacterial isolates onto a suitable agar medium and incubate overnight. b. Select 3-5 well-isolated colonies and suspend them in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation: a. Inoculate each well (except the sterility control) of the microtiter plate with the prepared bacterial suspension. The final volume in each well should be 100 µL. b. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpretation of Results: a. After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth. b. Interpret the MIC values according to the CLSI VET01S interpretive criteria provided in Table 3.
Table 3: CLSI Interpretive Criteria for this compound MIC Values for Dogs and Cats [4][10]
| Animal | Pathogen Location | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Dog & Cat | Skin & Soft Tissue Infections | ≤ 0.5 µg/mL | 1 µg/mL | ≥ 2 µg/mL |
| Dog | Urinary Tract Infections (E. coli) | ≤ 0.25 µg/mL | 0.5 µg/mL | ≥ 1 µg/mL |
| Cat | Urinary Tract Infections | ≤ 0.25 µg/mL | 0.5 µg/mL | ≥ 1 µg/mL |
6. Quality Control: a. Concurrently test the recommended QC strains. b. The MIC values for the QC strains must fall within the acceptable ranges specified by CLSI.
Table 4: CLSI Quality Control Ranges for this compound MIC Testing
| QC Strain | MIC Range (µg/mL) |
| P. aeruginosa ATCC® 27853™ | 0.004–0.016 |
Note: Specific QC ranges for E. coli ATCC® 25922™ and S. aureus ATCC® 29213™ with this compound were not explicitly found in the provided search results, but these strains are commonly used for quality control of antimicrobial susceptibility testing.
Protocol 2: Disk Diffusion Method (Kirby-Bauer)
This method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.
1. Materials:
-
This compound disks (5 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial isolates for testing
-
Quality control (QC) strains (e.g., P. aeruginosa ATCC® 27853™)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
2. Inoculum Preparation: a. Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
3. Inoculation: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. b. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage. c. Allow the plate to dry for 3-5 minutes before applying the disks.
4. Application of Disks and Incubation: a. Aseptically apply a this compound (5 µg) disk to the surface of the inoculated MHA plate. b. Gently press the disk to ensure complete contact with the agar. c. Incubate the plates in an inverted position at 35°C ± 2°C for 16-18 hours in ambient air.
5. Reading and Interpretation of Results: a. After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm). b. Interpret the zone diameters according to the CLSI VET01S interpretive criteria provided in Table 5.
Table 5: CLSI Interpretive Criteria for this compound Disk Diffusion (5 µg disk) for Dogs and Cats [4]
| Animal | Pathogen Location | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Dog & Cat | Skin & Soft Tissue Infections | ≥ 19 mm | 16-18 mm | ≤ 15 mm |
| Dog | Urinary Tract Infections (E. coli) | ≥ 22 mm | 19-21 mm | ≤ 18 mm |
| Cat | Urinary Tract Infections | ≥ 22 mm | 19-21 mm | ≤ 18 mm |
6. Quality Control: a. Test the recommended QC strains with each batch of susceptibility tests. b. The zone diameters for the QC strains must fall within the acceptable ranges specified by CLSI.
Table 6: CLSI Quality Control Ranges for this compound Disk Diffusion (5 µg disk) [4]
| QC Strain | Zone Diameter Range (mm) |
| P. aeruginosa ATCC® 27853™ | 32–41 |
Visual Representations
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Caption: Workflow for Disk Diffusion Susceptibility Testing.
References
- 1. mdpi.com [mdpi.com]
- 2. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 3. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 4. researchgate.net [researchgate.net]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. Standard Norge | standard.no. CLSI VET01 [online.standard.no]
- 9. VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 10. researchgate.net [researchgate.net]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Pradofloxacin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pradofloxacin is an 8-cyano-fluoroquinolone, a third-generation antimicrobial agent developed for veterinary use.[1][2] It exhibits a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria.[3] The mechanism of action involves the dual targeting of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication, repair, transcription, and recombination. Determining the Minimum Inhibitory Concentration (MIC) is a critical in vitro measurement to evaluate the potency of an antimicrobial agent against a specific microorganism.[4] The MIC value represents the lowest concentration of the drug that completely inhibits the visible growth of a bacterium under standardized laboratory conditions.[4][5] This data is fundamental for antimicrobial susceptibility testing, guiding therapeutic choices, and monitoring the emergence of drug resistance.[3][6]
This application note provides detailed protocols for determining the MIC of this compound using the internationally recognized broth microdilution and agar dilution methods, primarily based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8]
Principle of MIC Assays
The core principle of MIC testing is to establish the lowest concentration of an antimicrobial agent that prevents the visible growth of a test organism. This is achieved by challenging a standardized bacterial inoculum with a range of serially diluted antimicrobial concentrations. After a specified incubation period, the presence or absence of growth is visually assessed. The MIC is recorded as the lowest concentration of the drug that shows no visible growth.
Experimental Protocols
Two standard methods for MIC determination are detailed below. The choice of method may depend on the specific needs of the laboratory, the number of isolates to be tested, and the organism's growth requirements.
Protocol 1: Broth Microdilution Method
This method is widely used for testing a large number of isolates simultaneously and is amenable to automation. The procedure follows the recommendations of the Clinical and Laboratory Standards Institute (CLSI).[7][8]
Materials and Reagents:
-
This compound analytical powder (potency must be known, e.g., 996 µg/mg)[7]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
Quality Control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)[4][7]
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or turbidimeter
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder and calculate the amount needed based on its potency.
-
Dissolve the powder in a suitable solvent as recommended by the manufacturer to prepare a high-concentration stock solution (e.g., 1000 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter. Store at ≤-65°C for up to three months.[7]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range (e.g., 0.008 µg/mL to 32 µg/mL).[7] The final volume in each well before adding the inoculum is typically 50 µL or 100 µL.
-
Include a growth control well (broth only, no drug) and a sterility control well (uninoculated broth) on each plate.[7]
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well (except the sterility control).
-
Seal the plates to prevent evaporation and incubate at 35-37°C for 18-24 hours in ambient air.[5]
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plates for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[5]
-
The growth control well must show distinct turbidity, and the sterility control well must remain clear for the test to be valid.[7]
-
Protocol 2: Agar Dilution Method
The agar dilution method involves incorporating the antimicrobial agent into an agar medium, followed by the inoculation of test organisms. It is considered a reference method by CLSI.[2]
Materials and Reagents:
-
This compound analytical powder
-
Mueller-Hinton Agar (MHA) or other appropriate agar medium (e.g., Brucella blood agar for anaerobes)[2]
-
Bacterial isolates and QC strains
-
0.5 McFarland turbidity standard
-
Sterile petri dishes
-
Inoculum replicating apparatus (multipoint inoculator)[1]
-
Incubator (35-37°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare as described in the broth microdilution protocol.
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool it to 45-50°C in a water bath.
-
Add the appropriate volume of this compound stock solution to the molten agar to create the desired final concentrations. Prepare a series of plates with two-fold dilutions of the drug.
-
Also, prepare a drug-free agar plate to serve as a growth control.
-
Pour the agar into sterile petri dishes, allow them to solidify, and dry them to remove excess moisture.
-
-
Preparation of Bacterial Inoculum:
-
Prepare and standardize the bacterial suspension to a 0.5 McFarland standard as described previously.
-
Further dilute this suspension to achieve a final concentration of approximately 10⁴ CFU per spot when inoculated.[1]
-
-
Inoculation and Incubation:
-
Reading and Interpreting Results:
-
The MIC is defined as the lowest drug concentration that completely inhibits visible growth on the agar surface.[1] A faint haze or a single colony at the inoculation spot is disregarded. The growth control plate must show confluent growth.
-
Data Presentation
Quantitative MIC data is often summarized using the MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates), along with the overall range of MICs observed.
Table 1: this compound MIC Distribution for Key Veterinary Pathogens
| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
|---|---|---|---|---|---|
| Streptococcus suis | 254 | 0.06 | 0.25 | 0.015 - 8 | [7] |
| Streptococcus suis (systemic) | 30 | 0.06 | 0.12 | 0.015 - 0.12 | [9] |
| Actinobacillus pleuropneumoniae | 30 | ≤0.016 | ≤0.016 | ≤0.016 | [4] |
| Pasteurella multocida (swine) | - | ≤0.016 | ≤0.016 | - | [4] |
| Mannheimia haemolytica (bovine) | 34 | ≤0.016 | ≤0.016 | ≤0.016 - ≤0.016 | [5][8] |
| Pasteurella multocida (bovine) | 40 | ≤0.016 | ≤0.016 | ≤0.016 - 0.031 | [5][8] |
| Staphylococcus intermedius group | 200 | - | 0.06 | - | [6] |
| Escherichia coli | 155 | - | 0.03 | - | [6] |
| Anaerobic Bacteria (mixed) | 141 | 0.125 | 0.5 | ≤0.008 - 4 |[2] |
Table 2: Quality Control (QC) Ranges for this compound MIC Testing
| QC Strain | ATCC Number | Method | Acceptable MIC Range (µg/mL) |
|---|---|---|---|
| Escherichia coli | 25922 | Broth Microdilution | (QC ranges are specific to each testing laboratory and should be established based on CLSI guidelines) |
| Staphylococcus aureus | 29213 | Broth Microdilution | (QC ranges are specific to each testing laboratory and should be established based on CLSI guidelines) |
| Enterococcus faecalis | 29212 | Broth Microdilution | (QC ranges are specific to each testing laboratory and should be established based on CLSI guidelines) |
| Pseudomonas aeruginosa | 27853 | Broth Microdilution | (QC ranges are specific to each testing laboratory and should be established based on CLSI guidelines) |
Note: The specific acceptable QC ranges for this compound should be verified against the current CLSI VET01 or equivalent EUCAST documents. The listed strains are common QC organisms used in antimicrobial susceptibility testing.[4][7]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the broth microdilution MIC determination method.
Result Interpretation Logic
The clinical significance of an MIC value is determined by comparing it to established clinical breakpoints. These breakpoints categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R).
References
- 1. Comparative Mutant Prevention Concentrations of this compound and Other Veterinary Fluoroquinolones Indicate Differing Potentials in Preventing Selection of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Minimum Inhibitory and Mutant Prevention Drug Concentrations for this compound and 7 Other Antimicrobial Agents Tested Against Swine Isolates of Actinobacillus pleuropneumoniae and Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Minimum Inhibitory and Mutant Prevention Drug Concentrations for this compound and Seven Other Antimicrobial Agents Tested against Bovine Isolates of Mannheimia haemolytica and Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparative Minimum Inhibitory and Mutant Prevention Drug Concentrations for this compound and Seven Other Antimicrobial Agents Tested against Bovine Isolates of Mannheimia haemolytica and Pasteurella multocida [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes: Pradofloxacin in a Feline Upper Respiratory Infection Model
Introduction
Feline upper respiratory tract disease (URTD) is a prevalent and complex condition often involving multiple viral and bacterial pathogens. Key bacterial agents implicated in feline URTD include Chlamydophila felis and Mycoplasma species. Pradofloxacin, a third-generation fluoroquinolone developed for veterinary use, demonstrates a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, making it a candidate for the treatment of bacterial URTDs in cats.[1][2] These application notes provide a summary of the use of this compound in feline URTD and protocols for its evaluation in an experimental infection model.
Pharmacology and Efficacy
This compound exerts its bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[2] In clinical studies involving cats with URTD, this compound has shown good efficacy in improving clinical signs.[3][4][5] It is effective against Mycoplasma species, achieving complete elimination in treated cats.[3][4][5] While this compound significantly reduces the DNA copy number of C. felis, complete elimination of this pathogen has not been consistently observed in all treated animals, suggesting that infection may persist in some cases.[3][4][6]
Comparatively, this compound has demonstrated response rates that are not statistically different from amoxicillin in treating feline rhinitis.[7][8] In a direct comparison with doxycycline for infections with C. felis and Mycoplasma spp., both drugs led to a marked improvement in clinical signs.[3][4][5] However, doxycycline was more effective at completely eliminating C. felis.[3][4][5]
Pathogen Susceptibility
The primary bacterial pathogens associated with feline URTD that are relevant to this compound's spectrum of activity include:
-
Chlamydophila felis : A common cause of conjunctivitis and rhinitis in cats.
-
Mycoplasma species : Frequently isolated from cats with respiratory disease.
-
Bordetella bronchiseptica : Another potential primary or secondary bacterial pathogen in feline URTD.
Viral pathogens such as Feline Herpesvirus-1 (FHV-1) and Feline Calicivirus (FCV) are often the primary inciting causes of URTD, with bacterial infections occurring secondarily.[9]
Quantitative Data Presentation
The following tables summarize the quantitative data from clinical trials evaluating the efficacy of this compound in treating feline upper respiratory tract disease.
Table 1: Efficacy of this compound vs. Doxycycline for C. felis and Mycoplasma Infections
| Parameter | This compound Group | Doxycycline Group | Reference |
| Dosage | 5 mg/kg PO q24h | 5 mg/kg PO q12h | [3] |
| Treatment Duration | 42 days | 42 days | [3] |
| Initial C. felis Positive Cats | Part of 23 total | Part of 23 total | [3][4][5] |
| C. felis PCR Positive Post-Treatment | 4 cats | 0 cats | [3][4][5] |
| Initial Mycoplasma spp. Positive Cats | Part of 20 total | Part of 20 total | [3][4][5] |
| Mycoplasma spp. Elimination | Complete | Complete | [3][4][5] |
| Clinical Improvement | Marked improvement within 1st week | Marked improvement within 1st week | [3][4][6] |
Table 2: Response Rates of this compound vs. Amoxicillin for Feline Rhinitis
| Treatment Group | Dosage | Number of Cats | Response Rate | Reference |
| This compound | 5 mg/kg, q24h for 7 doses | 13 | 85% (11/13) | [7][8][10] |
| This compound | 10 mg/kg, q24h for 7 doses | 12 | 92% (11/12) | [7][8][10] |
| Amoxicillin | 22 mg/kg, q12h for 7 doses | 15 | 67% (10/15) | [7][8][10] |
Experimental Protocols
This section outlines a detailed protocol for establishing a feline upper respiratory infection model and a subsequent treatment regimen with this compound.
1. Feline Upper Respiratory Infection Model Protocol
This protocol describes the experimental induction of URTD using Chlamydophila felis.
-
Animal Model: Specific pathogen-free (SPF) cats, aged 6-12 months.
-
Acclimation: Animals should be acclimated to the housing facilities for at least 7 days prior to the start of the experiment.
-
Pathogen: Chlamydophila felis (e.g., B166 strain).
-
Inoculum Preparation: The pathogen should be cultured to a known titer (e.g., 10^5 to 10^7 TCID50).
-
Inoculation Procedure:
-
Anesthetize the cats according to an approved veterinary protocol.
-
Administer the inoculum via droplets into each eye and nostril.
-
A control group should receive a sham inoculation with a sterile phosphate-buffered saline solution.
-
-
Post-Inoculation Monitoring:
-
Observe cats daily for clinical signs of URTD, including conjunctivitis, ocular and nasal discharge, sneezing, and fever.
-
Record rectal temperature daily.
-
Score the severity of clinical signs using a standardized scoring system.
-
Collect conjunctival and nasal swabs at predetermined intervals (e.g., days 3, 5, 7, 10, 14 post-inoculation) for pathogen detection via PCR.
-
-
Disease Progression: Clinical signs are expected to appear within 5 days post-inoculation and peak around 10-15 days.
2. This compound Treatment Protocol
This protocol outlines the administration of this compound to the experimentally infected cats.
-
Treatment Initiation: Begin treatment upon the appearance of consistent and moderate clinical signs of URTD (typically 5-7 days post-inoculation).
-
Study Groups:
-
Treatment Group: Receives this compound.
-
Control Group: Receives a placebo.
-
-
Dosage and Administration:
-
Administer this compound orally at a dose of 5 mg/kg once daily.
-
The placebo should be administered orally in a similar volume and manner.
-
-
Treatment Duration: Continue treatment for a predetermined period, for example, 14 to 42 days.
-
Efficacy Assessment:
-
Continue daily clinical scoring throughout the treatment period.
-
Collect conjunctival and nasal swabs at regular intervals to quantify the pathogen load using quantitative PCR.
-
At the end of the study, assess for complete pathogen elimination.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the feline upper respiratory infection model and treatment protocol.
References
- 1. mdpi.com [mdpi.com]
- 2. Mycoplasma felis: an opportunistic bacterium responsible for respiratory tract infections • Enalees [enalees.com]
- 3. Experimental infection of cats with Chlamydophila felis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental ocular herpesvirus infection in the cat. Sites of virus replication, clinical features and effects of corticosteroid administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Felid Herpesvirus Type 1 Infection in Cats: A Natural Host Model for Alphaherpesvirus Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimentally induced feline calicivirus infection: clinical signs and lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture-Based Assessment of Pradofloxacin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradofloxacin is a third-generation fluoroquinolone antibiotic used in veterinary medicine.[1][2] Like other fluoroquinolones, its primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[3] While highly effective against susceptible bacteria, it is crucial to assess the potential cytotoxic effects of this compound on mammalian cells to ensure its safety and to understand its broader biological impact. This document provides detailed application notes and protocols for evaluating the cytotoxicity of this compound in cell culture models. The methodologies described herein are fundamental for preclinical safety assessment and mechanistic studies in drug development.
Potential mechanisms underlying the cytotoxicity of fluoroquinolones in mammalian cells include the induction of mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and subsequent DNA damage, which can lead to programmed cell death, or apoptosis.[4][5][6] Therefore, a comprehensive cytotoxicological evaluation should encompass assays that measure cell viability, membrane integrity, and markers of apoptosis.
Data Presentation: Cytotoxicity of Fluoroquinolones
The following table summarizes representative cytotoxicity data for various fluoroquinolones against different mammalian cell lines. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) are common metrics used to quantify cytotoxicity.[7][8] Researchers should determine these values for this compound empirically using the protocols outlined below.
| Fluoroquinolone | Cell Line | Assay | Exposure Time (h) | IC50 / EC50 (µg/mL) | Reference |
| Ciprofloxacin | Human Gingival Fibroblasts | MTT | 72 | >300 | [9] |
| Ciprofloxacin | Human Pancreatic Cancer (MIA PaCa-2) | MTT | 48 | ~200 | [10] |
| Ciprofloxacin | Human Pancreatic Cancer (Panc-1) | MTT | 48 | ~200 | [10] |
| Moxifloxacin | Human Pancreatic Cancer (MIA PaCa-2) | MTT | 48 | ~400 | [10] |
| Moxifloxacin | Human Pancreatic Cancer (Panc-1) | MTT | 48 | ~400 | [10] |
| Enrofloxacin | Chicken Fibroblasts (UMNSAH/DF-1) | Not Specified | Not Specified | Induces apoptosis | [11] |
| Various | Mouse Fibroblasts (Balb/c 3T3) | MTT | 72 | 10 - 100 | [12] |
| Various | Human Hepatoma (HepG2) | MTT | 72 | 10 - 100 | [12] |
Experimental Workflow for this compound Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the cytotoxic potential of this compound.
Experimental workflow for this compound cytotoxicity assessment.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[13] Viable cells with active metabolism convert MTT into a purple formazan product.[14]
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include untreated control wells (medium only) and solvent control wells if applicable.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.[9]
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[13]
-
After the MTT incubation, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5][9]
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium
-
This compound
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution, and lysis and stop solutions)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with serial dilutions of this compound as described in the MTT assay protocol (Steps 1-4).
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH reaction solution from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Add the stop solution if required by the kit.
-
Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).[9]
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity.[] It can be detected by observing changes in the cell membrane and DNA fragmentation.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[17] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[3]
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer[17]
-
Flow cytometer
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and then resuspend them in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[17]
-
Analyze the samples by flow cytometry within one hour.
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Selected mammalian cell line
-
This compound
-
Commercially available TUNEL assay kit
-
Fixation and permeabilization buffers (e.g., paraformaldehyde and Triton X-100)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Culture and treat cells with this compound as previously described.
-
Harvest and fix the cells according to the TUNEL kit manufacturer's protocol.
-
Permeabilize the cells to allow the labeling enzyme to access the nucleus.
-
Incubate the cells with the TUNEL reaction mixture, which contains TdT enzyme and fluorescently labeled dUTPs.
-
Wash the cells to remove unincorporated nucleotides.
-
Analyze the cells for fluorescence by fluorescence microscopy or flow cytometry. Positive controls (e.g., cells treated with DNase I) and negative controls (un-treated cells) should be included.
Mechanism of this compound Cytotoxicity: A Focus on the Mitochondrial Pathway of Apoptosis
Fluoroquinolones can induce cytotoxicity in mammalian cells through the intrinsic, or mitochondrial, pathway of apoptosis.[11][15] This pathway is initiated by cellular stress, such as that caused by mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS).[5]
The proposed signaling cascade is as follows:
-
Mitochondrial Dysfunction: this compound may interfere with mitochondrial function, leading to a decrease in the mitochondrial membrane potential and impaired ATP synthesis.[4]
-
ROS Production: The disruption of the electron transport chain can lead to an increase in the production of ROS, causing oxidative stress.[5][18]
-
Release of Pro-apoptotic Factors: Oxidative stress and mitochondrial damage trigger the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondria into the cytoplasm.[]
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.[19]
-
Caspase Activation: The apoptosome activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3.[19]
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death.[19]
The following diagram illustrates the mitochondrial pathway of apoptosis potentially induced by this compound.
Mitochondrial pathway of apoptosis induced by this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: a novel veterinary fluoroquinolone for treatment of bacterial infections in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 5. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress induced by fluoroquinolones on treatment for complicated urinary tract infections in Indian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Moxifloxacin and ciprofloxacin induces S-phase arrest and augments apoptotic effects of cisplatin in human pancreatic cancer cells via ERK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of the mitochondrial pathway of apoptosis by enrofloxacin in the context of the safety issue of its use in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. tmrjournals.com [tmrjournals.com]
- 15. Effects of fluoroquinolones and tetracyclines on mitochondria of human retinal MIO-M1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Pradofloxacin Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Pradofloxacin dosage to enhance therapeutic efficacy while minimizing adverse effects in preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a third-generation fluoroquinolone antibiotic.[1][2] Its bactericidal activity stems from the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[3][4] By targeting these enzymes, this compound prevents bacterial DNA replication, transcription, and recombination, leading to rapid, concentration-dependent bacterial cell death.[3][4] this compound is unique among veterinary fluoroquinolones as it targets both enzymes with similar affinity, which contributes to its broad spectrum of activity and reduced potential for resistance development.[4][5]
Q2: What are the most common side effects associated with this compound, and what are their underlying mechanisms?
A2: The most frequently observed side effects are generally mild and include gastrointestinal issues such as vomiting, diarrhea, and decreased appetite.[6][7][8] In cats, administration of this compound for longer than seven days may increase the risk of reversible bone marrow suppression, leading to low white blood cell counts.[7][9] While fluoroquinolones as a class have been associated with retinotoxicity in cats, this compound has demonstrated a significantly higher safety margin in this regard compared to older fluoroquinolones like enrofloxacin.[10][11][12] A potential, though less common, side effect of fluoroquinolones is tendinopathy, which is thought to be related to the induction of oxidative stress and mitochondrial dysfunction in tenocytes.[13][14][15]
Q3: How do the pharmacokinetic properties of this compound influence its dosing regimen?
A3: this compound is rapidly absorbed after oral administration, with maximum plasma concentrations (Cmax) typically reached within three hours in dogs and cats.[1][2] It has a terminal half-life of approximately 5-10 hours, and accumulation is minimal with once-daily dosing.[1][2] The bioavailability of the oral suspension can be reduced when given with food, particularly in cats, where peak serum concentrations can be lowered by as much as 53%.[4] Therefore, for optimal absorption, it is generally recommended to administer this compound on an empty stomach.[6][16] If gastrointestinal upset occurs, it can be given with a small amount of food that does not contain dairy or high concentrations of divalent cations like calcium or iron, which can chelate the drug and reduce absorption.[7]
Q4: What is the Mutant Prevention Concentration (MPC), and how is it relevant for dosage optimization?
A4: The Mutant Prevention Concentration (MPC) is the lowest concentration of an antibiotic that prevents the growth of first-step resistant mutants in a large bacterial population.[17] Maintaining drug concentrations above the MPC is a strategy to minimize the selection and amplification of resistant bacteria. This compound has been shown to have low MPC values against key veterinary pathogens like E. coli and Staphylococcus intermedius, indicating a higher barrier to resistance development compared to older fluoroquinolones.[5][17] When designing dosing regimens, aiming for a Cmax/MPC or AUC24/MPC ratio that is predictive of restricting the selection of resistant mutants is a key consideration for ensuring long-term efficacy and responsible antimicrobial stewardship.
Troubleshooting Guides
Scenario 1: High Incidence of Gastrointestinal Side Effects in an Animal Study
-
Problem: An unexpected number of subjects are experiencing vomiting or diarrhea following oral administration of this compound.
-
Troubleshooting Steps:
-
Confirm Dosage Accuracy: Double-check all calculations and the calibration of dosing equipment to ensure accurate administration. Overdosing is a common cause of increased side effects.[18]
-
Stagger Dosing and Feeding: If the drug is being administered on an empty stomach, try providing a small meal (non-dairy) about an hour after dosing. While this may slightly reduce bioavailability, it can mitigate gastrointestinal irritation.[7][16]
-
Assess for Concomitant Medications: The concurrent use of other drugs, such as NSAIDs or theophylline, could potentially exacerbate side effects or alter this compound's metabolism.[19]
-
Evaluate Animal Health Status: Pre-existing gastrointestinal conditions can increase susceptibility to drug-induced side effects. Ensure all subjects are in good health before initiating the study.
-
Consider Dose Reduction: If the above steps do not resolve the issue, a carefully considered dose reduction may be necessary, provided that the adjusted dose remains within the therapeutic window to ensure efficacy.
-
Scenario 2: Inconsistent Efficacy or Susceptibility Testing Results
-
Problem: High variability in Minimum Inhibitory Concentration (MIC) values or inconsistent in vivo efficacy is observed.
-
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Ensure that the bacterial inoculum for MIC testing is prepared consistently and standardized to the recommended colony-forming units (CFUs) per mL, as variations can significantly impact results.[20]
-
Verify Media and Reagents: Use the appropriate, quality-controlled Mueller-Hinton medium for susceptibility testing.[21] The presence of certain cations can interfere with fluoroquinolone activity.
-
Control Incubation Conditions: Strictly adhere to standardized incubation times and temperatures, as deviations can affect bacterial growth and MIC readings.[17]
-
Assess Drug Stability and Storage: Ensure that the this compound stock solutions are stored correctly and have not expired. Improper storage can lead to degradation and reduced potency.
-
Evaluate Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters: In vivo inconsistencies may be due to factors affecting drug exposure. Consider measuring plasma concentrations of this compound to ensure they are reaching the target therapeutic range. The key PK/PD indices for fluoroquinolones are Cmax/MIC and AUC24/MIC.[1][2]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Cats and Dogs
| Parameter | Species | Dose | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference(s) |
| Oral Suspension | Cat | 5 mg/kg | 0.9 - 3.2 | 0.5 - 1.0 | 7.2 - 9.8 | ~60 | [1][4] |
| Tablets | Dog | 3 mg/kg | 1.2 | 2.1 | ~6.6 | ~100 | [1] |
| Tablets | Dog | 6 mg/kg | 2.5 | 2.8 | ~7.6 | ~100 | [1] |
Table 2: In Vitro Activity of this compound Against Common Veterinary Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Staphylococcus pseudintermedius | ≤0.06 | 0.06 | [22] |
| Escherichia coli | ≤0.015 | 0.03 | [17] |
| Pasteurella multocida | ≤0.015 | ≤0.015 | [22][23] |
| Streptococcus canis | 0.12 | 0.25 | [22] |
| Anaerobic Isolates | ≤0.06 | 0.25 | [5] |
Table 3: Reported Adverse Events in Cats from Clinical Trials
| Adverse Event | Percentage of Cases (%) | Reference(s) |
| Vomiting | < 3-5 | [8] |
| Diarrhea | < 3-5 | [8] |
| Decreased Appetite | < 3-5 | [8] |
| Hypersalivation | < 3-5 | [8] |
| Reversible Bone Marrow Suppression (with >7 days of use) | Rare | [8][9] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a series of twofold serial dilutions.
-
Bacterial Inoculum Preparation: Culture the bacterial isolate on an appropriate agar plate overnight. Select several colonies to inoculate a tube of CAMHB and incubate until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the microplate wells.
-
Plate Inoculation: Add 50 µL of the standardized bacterial suspension to each well of a 96-well microtiter plate containing 50 µL of the serially diluted this compound, resulting in a final volume of 100 µL per well. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
Reading the MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[21][24]
Protocol 2: Assessment of Mitochondrial Dysfunction via Mitochondrial Membrane Potential (MMP) Assay
-
Cell Culture: Plate mammalian cells (e.g., tenocytes or a relevant cell line) in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control group.
-
Staining: Remove the treatment medium and incubate the cells with a fluorescent cationic dye that accumulates in healthy mitochondria (e.g., JC-1 or TMRM) according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. For JC-1, a decrease in the red/green fluorescence ratio indicates mitochondrial depolarization. For TMRM, a decrease in fluorescence intensity indicates a loss of MMP.[25]
-
Data Analysis: Compare the MMP of the this compound-treated cells to the vehicle control to determine the dose- and time-dependent effects on mitochondrial function.
Protocol 3: Evaluation of Fluoroquinolone-Induced Tendinopathy in an In Vivo Model
-
Animal Model: Utilize a suitable animal model (e.g., rabbit or rat) known to be susceptible to fluoroquinolone-induced tendinopathy.
-
Drug Administration: Administer this compound at various dosages (including a therapeutically relevant dose and a high dose) and a vehicle control to different groups of animals for a specified duration.
-
Clinical Observation: Monitor the animals daily for clinical signs of tendinopathy, such as changes in gait, swelling, or reluctance to move.[13]
-
Histopathological Analysis: At the end of the study, euthanize the animals and collect tendon samples (e.g., Achilles tendon). Process the tissues for histopathological examination. Look for characteristic signs of tendinopathy, including collagen fiber disorganization, hypercellularity, and neovascularization.
-
Biomechanical Testing: Perform biomechanical tests on the excised tendons to assess their tensile strength and stiffness. A decrease in these parameters is indicative of tendon damage.
-
Imaging: Utilize imaging techniques like ultrasound or MRI to non-invasively assess tendon morphology and detect signs of degeneration or rupture throughout the study.[13]
Mandatory Visualizations
Caption: this compound's dual-targeting mechanism of action.
Caption: Experimental workflow for MIC determination.
Caption: Pathway of fluoroquinolone-induced oxidative stress.
Caption: Decision tree for optimizing this compound dosage.
References
- 1. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 2. Pharmacokinetics, pharmacodynamics and therapeutics of this compound in the dog and cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. vettimes.com [vettimes.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound | VCA Animal Hospitals [vcahospitals.com]
- 7. This compound (Veraflox) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 8. askavet.com [askavet.com]
- 9. Veraflox for Cats (this compound) | PetMD [petmd.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Retinal safety of a new fluoroquinolone, this compound, in cats: assessment with electroretinography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Risk of Fluoroquinolone-induced Tendinopathy and Tendon Rupture: What Does The Clinician Need To Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluoroquinolones and Tendinopathy: A Guide for Athletes and Sports Clinicians and a Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidative Stress Induced by Fluoroquinolones on Treatment for Complicated Urinary Tract Infections in Indian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound (Veraflox) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 17. Comparative Mutant Prevention Concentrations of this compound and Other Veterinary Fluoroquinolones Indicate Differing Potentials in Preventing Selection of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. animalhealthgroup.com [animalhealthgroup.com]
- 19. ec.europa.eu [ec.europa.eu]
- 20. woah.org [woah.org]
- 21. apec.org [apec.org]
- 22. Bactericidal properties of this compound against veterinary pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 24. This compound Minimum Inhibitory Concentration Profiling of Streptococcus suis Isolates: Insights into Antimicrobial Susceptibility in Swine [mdpi.com]
- 25. Effects of fluoroquinolones and tetracyclines on mitochondria of human retinal MIO-M1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Management of Pradofloxacin-Induced Gastrointestinal Side Effects in Study Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects with Pradofloxacin in study animals.
Quick-Reference Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Acute Vomiting/Retching | Direct irritation of the gastric mucosa, activation of the chemoreceptor trigger zone (CTZ). | - Administer this compound with a small meal.- Consider prophylactic administration of an antiemetic (e.g., maropitant or ondansetron) following a defined protocol. |
| Diarrhea/Loose Stool | Alteration of gut microbiota, increased gastrointestinal motility. | - Ensure adequate hydration.- Consider co-administration with a probiotic (consult with a veterinarian for appropriate strains and dosage).- If severe, a temporary reduction in dose or discontinuation may be necessary. |
| Reduced Appetite/Anorexia | Nausea, direct effect of the drug on appetite centers. | - Administer with a small amount of highly palatable food.- Rule out other causes of inappetence.- If persistent, consult with a veterinarian. |
Data on Gastrointestinal Side Effects of this compound
The following tables summarize quantitative data on the incidence of gastrointestinal side effects observed in clinical studies of this compound in felines.
Table 1: Incidence of Gastrointestinal Adverse Events in Cats Treated with this compound (Veraflox® Oral Suspension) in a Field Study
| Adverse Reaction | This compound (n=141) | Placebo (n=141) |
| Emesis | 5 (3.5%) | 4 (2.8%) |
| Diarrhea | 4 (2.8%) | 2 (1.4%) |
| Anorexia | 3 (2.1%) | 2 (1.4%) |
| Hypersalivation | 2 (1.4%) | 0 (0%) |
Data adapted from a multi-site field study in 282 cats administered this compound at 7.5 mg/kg or a placebo once daily for 7 days.
Table 2: Reported Gastrointestinal Adverse Events in Cats from Clinical Trials
| Adverse Event | This compound Tablets (n=70) | This compound 25 mg/mL Oral Suspension (n=404) | All Cases (n=474) |
| Diarrhea | 1 (1.4%) | 13 (3.2%) | 14 (3.0%) |
| Vomiting | 2 (2.9%) | 9 (2.2%) | 11 (2.3%) |
| Anorexia | 0 (0%) | 5 (1.2%) | 5 (1.1%) |
Data summarized from European clinical trials.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of this compound in study animals?
A1: The most frequently reported GI side effects are vomiting, diarrhea, and reduced appetite.[2][3] In cats, mild and transient hypersalivation has also been noted.[4]
Q2: What is the proposed mechanism for this compound-induced vomiting?
A2: The exact mechanism is not fully elucidated for this compound specifically, but it is likely multifactorial. It may involve direct irritation of the upper gastrointestinal mucosa. Additionally, like other drugs, it may stimulate the chemoreceptor trigger zone (CTZ) in the brainstem, which detects emetic substances in the blood.[5] Fluoroquinolones are also known to have neurotoxic effects, potentially through antagonism of GABA-A receptors, which could play a role in central nervous system-mediated nausea and vomiting.[5]
Q3: How can I mitigate vomiting in my study animals?
A3: Administering this compound with a small amount of food can help reduce gastric irritation.[6] For more persistent issues, prophylactic use of antiemetics such as maropitant (a neurokinin-1 receptor antagonist) or ondansetron (a serotonin 5-HT3 receptor antagonist) can be effective.[7][8] It is crucial to follow a well-defined experimental protocol when incorporating additional drugs into your study.
Q4: Can this compound affect the gut microbiota?
A4: Yes, as a broad-spectrum antibiotic, this compound can alter the composition of the gut microbiota.[9] This dysbiosis can contribute to diarrhea and other GI disturbances. Studies on other fluoroquinolones have shown changes in the abundance of various bacterial taxa.[10]
Q5: Are there any dietary restrictions when administering this compound?
A5: Yes. This compound should not be given with dairy products, or supplements containing calcium, iron, or aluminum (including sucralfate and some antacids).[6] These substances can chelate with the fluoroquinolone and reduce its absorption. A washout period of at least two hours between the administration of this compound and these substances is recommended.
Q6: Is there a difference in GI side effects between the tablet and oral suspension formulations?
A6: The available data suggests that both formulations are generally well-tolerated.[1] The oral suspension is flavored for palatability in cats, which may aid in administration and reduce stress-related GI upset.[11]
Experimental Protocols
Protocol 1: Prophylactic Administration of Maropitant for the Management of this compound-Induced Emesis in Feline Studies
-
Objective: To evaluate the efficacy of prophylactic maropitant in reducing the incidence and severity of vomiting in cats receiving oral this compound.
-
Animals: Healthy adult domestic cats, appropriately acclimatized to the research facility.
-
Experimental Design: A randomized, placebo-controlled study.
-
Group 1 (Control): Placebo (e.g., sterile saline for injection or oral equivalent) + this compound.
-
Group 2 (Maropitant): Maropitant + this compound.
-
-
Methodology:
-
Administer either maropitant (1 mg/kg) or placebo subcutaneously or orally.[2]
-
One hour after maropitant/placebo administration, administer the prescribed dose of this compound orally.
-
Observe animals continuously for the first 4 hours post-dosing and at regular intervals for 24 hours.
-
Record the following endpoints:
-
Incidence of vomiting (number of animals that vomit).
-
Frequency of vomiting (number of emetic events per animal).
-
Time to first vomit.
-
Severity of nausea (e.g., using a scoring system for signs like hypersalivation, lip-licking).
-
Food consumption and body weight.
-
-
-
Data Analysis: Compare the endpoints between the control and maropitant groups using appropriate statistical methods (e.g., Fisher's exact test for incidence, Mann-Whitney U test for frequency and scores).
Protocol 2: Management of this compound-Induced Diarrhea with Probiotics in a Canine Model
-
Objective: To assess the effectiveness of a multi-strain probiotic in preventing or reducing the severity of diarrhea in dogs treated with oral this compound.
-
Animals: Healthy adult beagle dogs, housed individually to monitor fecal output.
-
Experimental Design: A randomized, placebo-controlled study.
-
Group 1 (Control): this compound + Placebo probiotic.
-
Group 2 (Probiotic): this compound + Probiotic.
-
-
Methodology:
-
Begin administration of the probiotic or placebo one week prior to the start of this compound treatment and continue throughout the antibiotic course.
-
Administer the prescribed oral dose of this compound daily.
-
Monitor and score fecal consistency daily using a standardized fecal scoring chart.
-
Record daily food intake and body weight.
-
Collect fecal samples at baseline, during, and after treatment for microbiota analysis (e.g., 16S rRNA sequencing) and short-chain fatty acid (SCFA) quantification.
-
-
Data Analysis: Compare fecal scores, changes in microbiota diversity and composition, and SCFA concentrations between the two groups.
Signaling Pathways and Logical Relationships
Diagram 1: Proposed Signaling Pathway for this compound-Induced Emesis
References
- 1. Role of central vagal 5-HT3 receptors in gastrointestinal physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emesis in Dogs - Management Strategies - WSAVA2013 - VIN [vin.com]
- 3. Mechanisms of Activation and Serotonin Release From Human Enterochromaffin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a novel veterinary fluoroquinolone for treatment of bacterial infections in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Difficult Vomiting Disorders: Therapy - WSAVA2009 - VIN [vin.com]
- 6. A case of feline gastrointestinal eosinophilic sclerosing fibroplasia associated with fungal colonisation: endoscopic features, treatment and follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FK506 increases permeability in rat intestine by inhibiting mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ebm-journal.org [ebm-journal.org]
- 9. Mechanisms, causes, investigation and management of vomiting disorders in cats: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Short- and long-term effects of amoxicillin/clavulanic acid or doxycycline on the gastrointestinal microbiome of growing cats | PLOS One [journals.plos.org]
- 11. In vitro studies of serotonin release from rat enterochromaffin cells: studies of gut serotonin release - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce the emergence of Pradofloxacin resistance in vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret experiments aimed at reducing the emergence of pradofloxacin resistance in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how does it relate to resistance?
A1: this compound is a third-generation fluoroquinolone that exhibits its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE in Gram-negatives, or grlA and grlB in Gram-positives).[1][2] This dual-targeting mechanism is a key advantage over some earlier-generation fluoroquinolones that preferentially target only one of these enzymes depending on the bacterial species.[1][2] For resistance to emerge, mutations that alter the drug-binding sites on both enzymes are often required, which is a less frequent event than acquiring a single mutation.[3][4] This characteristic contributes to this compound's lower likelihood of selecting for resistant mutants.[3][4]
Q2: What are the main molecular mechanisms that lead to this compound resistance in vitro?
A2: There are two primary mechanisms of resistance to this compound and other fluoroquinolones observed in vitro:
-
Target Site Mutations: Stepwise accumulation of point mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes is a key mechanism.[5] These mutations alter the amino acid sequence of DNA gyrase and topoisomerase IV, reducing the binding affinity of this compound to its targets.[5]
-
Overexpression of Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps. In Gram-negative bacteria like Escherichia coli, the AcrAB-TolC efflux pump system plays a significant role.[6][7] Overexpression of the genes encoding these pumps, particularly acrA and acrB, strongly correlates with fluoroquinolone resistance.[5][6][7] This mechanism can lead to low-level resistance, which may facilitate the subsequent selection of higher-level resistance through target site mutations.
Q3: What is the Mutant Prevention Concentration (MPC), and why is it a critical parameter in resistance studies?
A3: The Mutant Prevention Concentration (MPC) is the lowest concentration of an antimicrobial agent that prevents the growth of any first-step resistant mutants within a large bacterial population (typically ≥10^9 CFU).[8] It is a crucial parameter because it represents the concentration threshold above which the selection of resistant mutants is highly unlikely.[9] The concentration range between the Minimum Inhibitory Concentration (MIC) and the MPC is known as the Mutant Selection Window (MSW).[10] Maintaining antibiotic concentrations above the MPC is a key strategy to restrict the development of resistance.[8] this compound generally exhibits low MPC values compared to other veterinary fluoroquinolones, indicating a higher potential to prevent the selection of resistant strains.[3][4][8]
Q4: Can combination therapy be used to reduce this compound resistance in vitro?
A4: While specific studies on this compound combination therapy to prevent resistance are not extensively documented in the current literature, the use of combination therapy is a well-established strategy to combat the emergence of antibiotic resistance in general. Combining agents with different mechanisms of action can create a scenario where a bacterium would need to acquire multiple, independent resistance mechanisms simultaneously, which is a rare event. Theoretically, combining this compound with an agent from another class (e.g., a beta-lactam or an aminoglycoside) could be synergistic and reduce the likelihood of resistance emerging. Further in vitro studies, such as checkerboard assays and time-kill curve analyses, are needed to explore specific synergistic combinations with this compound.
Q5: How does the pH of the culture medium affect this compound's activity?
A5: The pH of the experimental environment can significantly influence the activity of fluoroquinolones. Studies on other fluoroquinolones, such as ciprofloxacin, have shown that an alkaline environment (pH 7 and 8) tends to increase their antibacterial activity against uropathogenic bacteria.[11] This effect is often attributed to the ionization state of the quinolone molecule, which affects its ability to penetrate the bacterial cell.[11] When designing in vitro experiments, it is crucial to control and consider the pH of the culture medium, as variations can impact MIC and MPC values, potentially confounding the results.
Troubleshooting Guides
Issue 1: I am observing the growth of resistant colonies within the zone of inhibition during disk diffusion assays or on agar plates within the Mutant Selection Window (MSW).
| Potential Cause | Troubleshooting Step |
| High Inoculum Density | The initial bacterial population may be large enough (>10^9 CFU) to contain pre-existing, first-step resistant mutants. Verify your inoculum preparation and quantification methods (e.g., spectrophotometry, serial dilution, and plate counting). |
| Drug Concentration is within the MSW | The antibiotic concentration is sufficient to inhibit the wild-type population but low enough to select for resistant mutants. To prevent this, ensure that this compound concentrations used in your experiments are above the determined MPC for your specific bacterial strain. |
| Efflux Pump Overexpression | The bacteria may have upregulated efflux pump expression, leading to low-level resistance. Consider testing for efflux pump activity using an efflux pump inhibitor (EPI) like Phe-Arg β-naphthylamide (PAβN) to see if susceptibility is restored. |
| Extended Incubation Time | Longer incubation periods can allow for the emergence and growth of slow-growing resistant mutants.[8] Record results at standardized time points (e.g., 24, 48, and 72 hours) and note any delayed colony formation. |
Issue 2: My Mutant Prevention Concentration (MPC) values for this compound seem inconsistent or higher than expected.
| Potential Cause | Troubleshooting Step |
| Inaccurate Inoculum Size | The MPC assay is highly dependent on using a large, standardized inoculum (≥10^9 CFU).[10] An inoculum that is too low will underestimate the MPC, while an excessively high one might artificially inflate it. Meticulously standardize your protocol for preparing and quantifying the high-density culture. |
| Culture Medium Composition | The composition of the culture medium can affect the activity of this compound and, consequently, the MPC.[8] Ensure you are using a consistent and appropriate medium for your bacterial species and consider that some media components can chelate fluoroquinolones. |
| pH of the Agar Plates | As pH affects fluoroquinolone activity, variations in the final pH of your prepared agar plates can lead to inconsistent MPC results.[11] Standardize your media preparation to ensure a consistent final pH. |
| Instability of this compound | Ensure your this compound stock solution is properly prepared, stored, and not expired. Prepare fresh working solutions for each experiment. When preparing agar plates, add the antibiotic after the agar has cooled sufficiently to prevent thermal degradation. |
Data Presentation: this compound Potency
The following tables summarize quantitative data on the in vitro potency of this compound against various bacterial pathogens, highlighting its favorable characteristics for preventing resistance selection.
Table 1: Comparative Mutant Prevention Concentrations (MPC) of this compound and Other Veterinary Fluoroquinolones
| Bacterial Species | This compound (PRA) MPC (µg/mL) | Comparator Fluoroquinolone | Comparator MPC (µg/mL) | Fold-Higher than PRA MPC | Reference |
| Escherichia coli ATCC 8739 | 0.225 | Marbofloxacin | >0.27 | 1.2 | [8] |
| Enrofloxacin | >0.315 | 1.4 | [8] | ||
| Danofloxacin | >0.52 | 2.3 | [8] | ||
| Sarafloxacin | >0.54 | 2.4 | [8] | ||
| Orbifloxacin | >1.125 | 5.0 | [8] | ||
| Difloxacin | >1.575 | 7.0 | [8] | ||
| Staphylococcus aureus ATCC 6538 | 0.55 | Marbofloxacin | >3.3 | 6.0 | [8] |
| Enrofloxacin | >3.3 | 6.0 | [8] | ||
| Danofloxacin | >10.45 | 19.0 | [8] | ||
| Sarafloxacin | >8.25 | 15.0 | [8] | ||
| Orbifloxacin | >8.25 | 15.0 | [8] | ||
| Difloxacin | >17.05 | 31.0 | [8] |
Table 2: MIC and MPC Values of this compound for Key Veterinary Pathogens
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MPC₅₀ (µg/mL) | MPC₉₀ (µg/mL) | Reference |
| Actinobacillus pleuropneumoniae | 30 | ≤0.016 | ≤0.016 | 0.031 | 0.063 | [3] |
| Pasteurella multocida (Swine) | 30 | ≤0.016 | ≤0.016 | ≤0.016 | 0.031 | [3] |
| Mannheimia haemolytica | Not Specified | ≤0.016 | ≤0.016 | 0.031 | 0.063 | [4] |
| Pasteurella multocida (Bovine) | Not Specified | ≤0.016 | ≤0.016 | ≤0.016 | 0.031 | [4] |
| Escherichia coli (Clinical) | 10 | - | - | - | 0.175 - 0.2 | [8] |
| Staphylococcus intermedius (Clinical) | 10 | - | - | - | 0.25 - 0.3 | [8] |
Experimental Protocols
Protocol 1: Determination of the Mutant Prevention Concentration (MPC) of this compound
This protocol is adapted from standard methodologies for determining the MPC of fluoroquinolones.[9][10][12]
Objective: To determine the lowest concentration of this compound that prevents the growth of single-step resistant mutants from a high-density bacterial culture.
Materials:
-
Bacterial isolate of interest
-
Appropriate liquid broth (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
Appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep blood, Mueller-Hinton Agar)
-
This compound analytical powder
-
Sterile saline or PBS
-
Spectrophotometer
-
Incubator (aerobic or anaerobic, as required)
-
Sterile centrifuge tubes and plating supplies
Methodology:
-
Day 1: Prepare High-Density Inoculum a. Inoculate a single colony of the test organism into 5 mL of appropriate broth and incubate overnight under optimal conditions (e.g., 37°C with shaking). b. Use the overnight culture to inoculate a larger volume of broth (e.g., 100 mL) and grow until it reaches the late logarithmic or early stationary phase. c. Concentrate the cells by centrifugation (e.g., 5000 x g for 15 minutes). d. Resuspend the bacterial pellet in a small volume of sterile saline to achieve a final density of >10¹⁰ CFU/mL. e. Verify the cell count by performing serial dilutions and plating on antibiotic-free agar.
-
Day 1: Prepare this compound Agar Plates a. Prepare a stock solution of this compound in an appropriate solvent. b. Prepare a batch of molten agar medium. After autoclaving and cooling to 45-50°C, add this compound to achieve a range of final concentrations (e.g., 1x, 2x, 4x, 8x, 16x, 32x, and 64x the previously determined MIC). Also, prepare antibiotic-free control plates. c. Pour the plates and allow them to solidify. Store at 4°C for no more than 7 days.[12]
-
Day 1: Inoculation a. Pipette 100 µL of the high-density inoculum (containing ≥10⁹ CFU) onto each this compound-containing plate and each control plate. b. Spread the inoculum evenly over the entire surface of the agar using a sterile spreader. c. Allow the plates to dry before inverting them for incubation.
-
Day 2-5: Incubation and Reading a. Incubate the plates under appropriate conditions for 48 to 72 hours. Some fastidious organisms or the formation of small colony variants may require longer incubation.[8] b. After the incubation period, count the number of colonies on each plate. c. The MPC is defined as the lowest this compound concentration at which no bacterial colonies are observed.
Mandatory Visualizations
Signaling Pathways and Mechanisms
Caption: this compound's dual-target mechanism and efflux pump-mediated resistance.
Experimental and Logical Workflows
Caption: The Mutant Selection Window (MSW) is the drug concentration range between MIC and MPC.
Caption: Troubleshooting workflow for investigating the emergence of this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative In Vitro Killing by this compound in Comparison to Ceftiofur, Enrofloxacin, Florfenicol, Marbofloxacin, Tildipirosin, Tilmicosin and Tulathromycin against Bovine Respiratory Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Minimum Inhibitory and Mutant Prevention Drug Concentrations for this compound and 7 Other Antimicrobial Agents Tested Against Swine Isolates of Actinobacillus pleuropneumoniae and Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Minimum Inhibitory and Mutant Prevention Drug Concentrations for this compound and Seven Other Antimicrobial Agents Tested against Bovine Isolates of Mannheimia haemolytica and Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro selection of resistance to this compound and ciprofloxacin in canine uropathogenic Escherichia coli isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of multidrug efflux pump genes acrAB-tolC, mdfA, and norE in Escherichia coli clinical isolates as a function of fluoroquinolone and multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Comparative Mutant Prevention Concentrations of this compound and Other Veterinary Fluoroquinolones Indicate Differing Potentials in Preventing Selection of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Palatability of Pradofloxacin Formulations for Feline Patients
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of palatable pradofloxacin formulations for cats.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and evaluation of palatable this compound preparations for feline use.
Issue 1: Poor Voluntary Acceptance of the Final Formulation
-
Question: Our this compound oral suspension is consistently rejected by cats in acceptance tests, despite the inclusion of a flavoring agent. What are the potential causes and how can we troubleshoot this?
-
Answer:
-
Inappropriate Flavor Choice: Cats have distinct flavor preferences. While many enjoy meat-based flavors like chicken and fish, individual preferences can vary.[1] Sweet flavors should generally be avoided as cats lack the receptors for sweetness and may even find them aversive.[1][2]
-
Troubleshooting Steps:
-
Conduct a preference test: Systematically evaluate a panel of flavors (e.g., chicken, fish, liver, beef) in the base formulation without the active pharmaceutical ingredient (API).
-
Consider flavor base: Oil-based flavorings have been shown to be more readily accepted by cats than water-based ones.[2]
-
Evaluate flavor synergy: Sometimes a combination of flavors can be more appealing than a single one.
-
-
-
Unmasked Bitterness of this compound: this compound, like other fluoroquinolones, has an inherently bitter taste that can be difficult to mask with flavors alone.
-
Troubleshooting Steps:
-
Incorporate a bitterness blocker: Utilize specialized ingredients designed to block the perception of bitterness.
-
Microencapsulation: Encapsulate the this compound particles in a tasteless coating to prevent their interaction with the cat's taste receptors. Common techniques include spray drying, coacervation, and fluid-bed coating.
-
Ion Exchange Resins: Bind the this compound to an ion exchange resin. The drug is then released in the acidic environment of the stomach, bypassing the taste buds.
-
-
-
Unappealing Formulation Characteristics: The texture, viscosity, and odor of the formulation can significantly impact its acceptance by cats.
-
Troubleshooting Steps:
-
Optimize viscosity: A formulation that is too thick or too thin may be rejected. Experiment with different viscosity-modifying agents to achieve a desirable consistency.
-
Assess odor: The vanilla flavor in the commercial this compound oral suspension (Veraflox®) is intended to create a pleasant aroma.[3] If compounding, ensure that the chosen flavor and other excipients do not produce an off-putting smell.
-
Particle size: Ensure that any suspended particles are small enough to not create a gritty or unpleasant mouthfeel.
-
-
-
Issue 2: Inconsistent Results in Palatability Studies
-
Question: We are observing high variability in our feline palatability studies. What factors could be contributing to this and how can we improve the reliability of our data?
-
Answer:
-
Methodological Inconsistencies: Lack of a standardized procedure for palatability testing can lead to unreliable results.[4][5]
-
Troubleshooting Steps:
-
Standardize the protocol: Ensure that all aspects of the test, including the amount of formulation offered, the duration of the test, and the environment, are consistent across all subjects.
-
Acclimatize the cats: Allow the cats to become accustomed to the testing environment and the basic food or vehicle before introducing the test formulations.
-
Control for bias: In preference tests, alternate the position of the bowls between trials to avoid side-preference bias.
-
-
-
Individual Animal Variation: Cats, like humans, have individual preferences and sensitivities.
-
Troubleshooting Steps:
-
Increase sample size: A larger panel of cats will help to mitigate the impact of individual outliers.
-
Pre-screen subjects: If possible, pre-screen cats for their general willingness to accept novel food items.
-
-
-
Owner Influence: In home-based studies, the owner's behavior and interpretation of the cat's response can introduce bias.
-
Troubleshooting Steps:
-
Provide clear instructions: Give owners detailed and clear instructions on how to present the formulation and record the cat's reaction.
-
Use objective measures: Whenever possible, rely on quantitative data such as the amount of formulation consumed rather than subjective owner interpretations.
-
-
-
Issue 3: Suspected Interaction Between this compound and Excipients
-
Question: We have noticed a change in the physical properties (e.g., color, viscosity) of our this compound formulation over time, and palatability seems to be decreasing. Could there be an interaction between the drug and the excipients?
-
Answer:
-
Chemical Incompatibility: this compound, as a fluoroquinolone, can interact with certain excipients, leading to degradation of the active ingredient or the formation of unpalatable byproducts.
-
Troubleshooting Steps:
-
Review excipient compatibility: Conduct a thorough review of the literature to assess the compatibility of each excipient with fluoroquinolones. Pay close attention to potential interactions with flavoring agents, preservatives, and antioxidants.
-
Avoid problematic excipients: Certain excipients are known to be poorly tolerated by cats and should be used with caution. For example, some preservatives and artificial sweeteners can be problematic.
-
Conduct stability studies: Perform accelerated stability studies on the formulation to identify any long-term degradation issues. Analyze for changes in drug concentration, pH, and the appearance of any degradation products.
-
-
-
pH Shift: The pH of the formulation can affect the stability and solubility of this compound, which in turn could impact its taste.
-
Troubleshooting Steps:
-
Monitor pH: Regularly monitor the pH of the formulation during development and stability testing.
-
Utilize buffering agents: Incorporate a suitable buffering system to maintain a stable pH throughout the product's shelf life.
-
-
-
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What are the most promising flavoring agents for masking the bitterness of this compound in cats?
-
A1: Based on feline taste preferences, meat-based flavors such as chicken, fish, liver, and beef are generally the most successful.[1] It is crucial to use oil-based flavorings, as they have demonstrated significantly higher acceptance rates in cats compared to water-based options.[2] Sweeteners should be avoided.
-
-
Q2: What are the key considerations when selecting excipients for a palatable this compound oral suspension?
-
A2: The primary considerations are the excipient's own taste profile, its compatibility with this compound, and its safety in cats. The commercial formulation of Veraflox® contains sorbic acid as a preservative and a vanilla flavor.[3] When selecting additional excipients, such as suspending agents or viscosity modifiers, it is important to choose those that are inert and do not impart any undesirable taste or texture.
-
-
Q3: What is the recommended approach for incorporating microencapsulated this compound into a liquid formulation?
-
A3: The microcapsules should be small enough to remain suspended and not create a gritty texture. The coating material must be insoluble in the liquid vehicle but readily dissolve in the gastrointestinal tract to release the drug. The suspension vehicle should be formulated to ensure uniform distribution of the microcapsules.
-
Palatability Testing
-
Q4: What is the difference between an acceptance test and a preference test in feline palatability studies?
-
A4: An acceptance test measures the willingness of a cat to consume a single formulation when it is offered. A preference test , on the other hand, involves presenting the cat with two different formulations simultaneously to determine which one it prefers.
-
-
Q5: How can we quantitatively measure the palatability of our this compound formulation?
-
A5: Quantitative measures of palatability include:
-
Intake ratio: In a preference test, this is the ratio of the amount of the test formulation consumed to the total amount of both formulations consumed.
-
First choice: The percentage of cats that choose to investigate or consume the test formulation first.
-
Consumption volume/weight: The absolute amount of the formulation consumed within a specified time frame.
-
-
-
Q6: Are there any validated scoring systems for assessing feline reactions to oral medication?
-
A6: While there isn't a single universally accepted scoring system, researchers often use a scale to rate the cat's behavior during and after administration. This can range from voluntary acceptance to active refusal and signs of aversion like head shaking, drooling, or spitting out the medication.
-
Data Presentation
Table 1: Feline Flavor Preference Data (Oil-Based vs. Water-Based)
| Flavor Base | Acceptance Rate (%) | Rejection/Minimal Acceptance Rate (%) |
| Oil-Based | 41.2% | 58.8% |
| Water-Based | 15.5% | 84.5% |
| Data adapted from a study on compounding flavors in cats.[2] |
Table 2: Palatability of this compound 2.5% Oral Suspension in a Clinical Study
| Treatment Group | Number of Cats | Owner-Reported Difficulty Administering (Post-Treatment) |
| This compound | 27 | Owners' perception of difficulty was significantly more positive post-treatment (P = .001).[6] |
| Doxycycline | 23 | Owners' perception of difficulty was significantly more positive post-treatment (P < .001).[6] |
| Amoxicillin-clavulanic acid | 28 | No significant difference in palatability was found among the three treatment groups (P > .05).[6] |
| Data from a study comparing palatable liquid formulations of different antimicrobials.[6] |
Experimental Protocols
Protocol 1: Two-Bowl Preference Test for Liquid Formulations
-
Subjects: A panel of at least 20 healthy adult cats.
-
Acclimatization: For 3-5 days prior to the study, acclimate the cats to the testing environment and to consuming a neutral liquid vehicle from a bowl.
-
Test Procedure: a. Present each cat with two identical bowls, each containing one of the two test formulations. b. The position of the bowls should be randomized for each cat and on each day of the study. c. Allow the cats access to the bowls for a predetermined period (e.g., 30 minutes). d. Record the "first choice" (which bowl the cat approaches and licks from first). e. After the testing period, measure the amount of each formulation consumed.
-
Data Analysis: a. Calculate the intake ratio for each cat. b. Use statistical analysis (e.g., t-test or ANOVA) to determine if there is a significant preference for one formulation over the other.
Protocol 2: Single-Bowl Acceptance Test for Oral Suspension
-
Subjects: A panel of at least 20 healthy adult cats.
-
Acclimatization: Acclimate the cats to the testing environment and to receiving a small amount of a palatable liquid treat from a syringe.
-
Test Procedure: a. Offer a pre-measured dose of the this compound oral suspension in a bowl or via a syringe. b. Observe the cat's immediate reaction and willingness to consume the formulation. c. Record the percentage of the dose that is voluntarily consumed. d. Note any signs of aversion (e.g., head shaking, salivation, spitting).
-
Data Analysis: a. Calculate the mean acceptance rate for the panel. b. Categorize responses (e.g., fully accepted, partially accepted, rejected) and analyze the distribution.
Mandatory Visualizations
Caption: Bitter taste signaling pathway in feline taste receptor cells.
Caption: Workflow for developing a palatable this compound formulation.
Caption: Logical troubleshooting flow for poor palatability issues.
References
- 1. What medication flavors do cats prefer? Science says none. - University of Wisconsin School of Veterinary Medicine [vetmed.wisc.edu]
- 2. vetmeds.org [vetmeds.org]
- 3. researchgate.net [researchgate.net]
- 4. Difficulties in administration of oral medication formulations to pet cats: an e-survey of cat owners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 6. Clinical efficacy and palatability of this compound 2.5% oral suspension for the treatment of bacterial lower urinary tract infections in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Third-Generation Fluoroquinolones: A Guide for Researchers and Drug Development Professionals
An in-depth review of the efficacy, pharmacokinetics, and safety of levofloxacin, moxifloxacin, and gemifloxacin, supported by experimental data and detailed methodologies.
Third-generation fluoroquinolones represent a significant advancement in the management of respiratory tract infections, offering an expanded spectrum of activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, compared to their predecessors.[1][2] This guide provides a comprehensive comparative analysis of three key agents in this class: levofloxacin, moxifloxacin, and gemifloxacin. The information presented herein, including quantitative data, experimental protocols, and visual representations of mechanisms and workflows, is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
In Vitro Antibacterial Performance
The in vitro potency of third-generation fluoroquinolones is a critical determinant of their clinical utility. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90, the concentration required to inhibit 90% of isolates, is a standard measure for comparing the activity of different antibiotics against a specific pathogen.
Comparative In Vitro Activity (MIC90)
The following table summarizes the MIC90 values of levofloxacin, moxifloxacin, and gemifloxacin against common respiratory pathogens.
| Pathogen | Levofloxacin (µg/mL) | Moxifloxacin (µg/mL) | Gemifloxacin (µg/mL) |
| Streptococcus pneumoniae | 1.0[3][4] | 0.12 - 0.25[4] | 0.03 - 0.047[5] |
| Haemophilus influenzae | ≤0.06 | 0.03 - 0.06[4] | ≤0.03 |
| Moraxella catarrhalis | 0.06 - 0.12 | 0.03[4] | ≤0.03 |
Data compiled from multiple sources.[3][4][5]
Pharmacokinetic Properties
The pharmacokinetic profiles of these agents, including their absorption, distribution, metabolism, and excretion, are crucial for determining appropriate dosing regimens and predicting clinical efficacy.
Comparative Pharmacokinetic Parameters
| Parameter | Levofloxacin | Moxifloxacin | Gemifloxacin |
| Peak Plasma Concentration (Cmax) | ~5.2 µg/mL (500 mg dose)[6] | ~3.42 - 6.13 µg/mL (400 mg dose)[7][8] | Not explicitly found in a comparative table |
| Time to Peak Concentration (Tmax) | 1-2 hours[6] | ~1.5 hours[7] | Not explicitly found in a comparative table |
| Area Under the Curve (AUC) | ~48 µg·h/mL (500 mg dose) | ~30 - 39.3 µg·h/mL (400 mg dose)[7] | Not explicitly found in a comparative table |
| Elimination Half-life (t1/2) | 6-8 hours[6] | ~6.5 - 12 hours[7][9] | ~7 hours |
| Oral Bioavailability | ~99% | ~90% | ~71% |
Pharmacokinetic parameters can vary based on patient populations and specific study designs.[6][7][8][9]
Safety and Tolerability Profile
While generally well-tolerated, third-generation fluoroquinolones are associated with a range of adverse effects. Understanding the comparative incidence of these effects is essential for risk-benefit assessment.
Comparative Incidence of Common Adverse Effects
| Adverse Effect | Levofloxacin | Moxifloxacin | Gemifloxacin |
| Nausea | ~5-7% | ~7-8% | ~4% |
| Diarrhea | ~5% | ~5-6% | ~4% |
| Dizziness | ~3% | ~3% | ~2% |
| QTc Prolongation | Lower risk[10][11] | Higher risk[10][12] | Lower risk than moxifloxacin[12] |
Incidence rates are approximate and can vary based on the study population and methodology.[10][11][12]
Mechanism of Action
Third-generation fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][13][14] These enzymes are critical for DNA replication, repair, and recombination.
In Gram-negative bacteria, the primary target is DNA gyrase, which introduces negative supercoils into the DNA, a process necessary for the initiation of replication.[13] In Gram-positive bacteria, topoisomerase IV is the main target; this enzyme is responsible for decatenating daughter chromosomes following replication.[13] By binding to the enzyme-DNA complex, fluoroquinolones stabilize a transient state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death.[1][15]
Caption: Mechanism of action of third-generation fluoroquinolones.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent. A detailed protocol is as follows:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the fluoroquinolone is prepared at a known concentration in a suitable solvent.
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the serially diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Caption: Experimental workflow for MIC determination by broth microdilution.
Time-Kill Kinetic Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth to a starting density of approximately 10^5 to 10^6 CFU/mL.
-
Exposure to Antibiotic: The bacterial suspension is exposed to the fluoroquinolone at various concentrations (e.g., 1x, 2x, and 4x MIC). A growth control without the antibiotic is also included.
-
Sampling over Time: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each test and control tube.
-
Neutralization and Plating: The antibiotic in the collected samples is neutralized, and the samples are serially diluted and plated on appropriate agar plates.
-
Incubation and Colony Counting: The plates are incubated, and the number of viable colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[5]
Caption: Experimental workflow for a time-kill kinetic assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Survey of Susceptibilities of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis Isolates to 26 Antimicrobial Agents: a Prospective U.S. Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benchmarking the in vitro activity of moxifloxacin against recent isolates of Streptococcus pneumoniae, Moraxella catarrhalis, and Haemophilus influenzae. A European multi-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. Comparative Pharmacokinetics of Levofloxacin in Healthy Volunteers and in Patients Suffering from Typhoid Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Population Pharmacokinetics of Levofloxacin, Gatifloxacin, and Moxifloxacin in Adults with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Incidence and Risk Factors for QT Prolongation associated with Fluoroquinolones [jkshp.or.kr]
- 12. The Effects of Moxifloxacin and Gemifloxacin on the ECG Morphology in Healthy Volunteers: A Phase 1 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Pradofloxacin's Efficacy Against Methicillin-Resistant Staphylococcus pseudintermedius (MRSP): A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pradofloxacin's in vitro activity against methicillin-resistant Staphylococcus pseudintermedius (MRSP) with other commonly used fluoroquinolones. The data presented is compiled from various studies to offer an objective overview supported by experimental evidence.
Comparative In Vitro Activity
The effectiveness of an antibiotic is often measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound and other fluoroquinolones against MRSP isolates from several studies. A lower MIC value indicates greater potency.
| Antibiotic | Number of MRSP Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| This compound | 38 | Not Specified | Not Specified | Not Specified | [1][2] |
| Ciprofloxacin | 38 | Not Specified | Not Specified | Not Specified | [1][2] |
| Enrofloxacin | 38 | Not Specified | Not Specified | Not Specified | [1][2] |
MIC50: The concentration that inhibits 50% of the isolates. MIC90: The concentration that inhibits 90% of the isolates.
| Antibiotic | Number of MRSP Isolates | Susceptibility | Reference |
| This compound | 52 | 3 isolates (5.8%) were susceptible | [3] |
| Moxifloxacin | 52 | Not specified | [3] |
| Enrofloxacin | 52 | Not specified | [3] |
| Marbofloxacin | 52 | Not specified | [3] |
| Ciprofloxacin | 52 | Not specified | [3] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical experimental procedure for assessing antibiotic susceptibility. The following is a detailed methodology for the broth microdilution method, a standard protocol for determining MICs.
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotics: Stock solutions of this compound and other tested fluoroquinolones are prepared at a concentration that is at least 10 times the highest concentration to be tested.
-
Bacterial Inoculum: MRSP isolates are cultured on an appropriate agar medium (e.g., Tryptic Soy Agar with 5% sheep blood) for 18-24 hours at 35-37°C. A suspension of the bacterial colonies is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Microtiter Plates: Sterile 96-well microtiter plates are used.
2. Procedure:
-
Serial Dilutions: Two-fold serial dilutions of each antibiotic are prepared in CAMHB directly in the 96-well plates. The final volume in each well is typically 100 µL.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with 100 µL of the standardized bacterial suspension.
-
Controls:
-
Growth Control: A well containing only the bacterial suspension in CAMHB without any antibiotic.
-
Sterility Control: A well containing only CAMHB to ensure there is no contamination.
-
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This is assessed by visual inspection or by using a microplate reader.
Mechanism of Fluoroquinolone Resistance in Staphylococcus pseudintermedius
Fluoroquinolones, including this compound, exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. Resistance to fluoroquinolones in Staphylococcus pseudintermedius primarily arises from mutations in the genes encoding these enzymes, specifically the gyrA and grlA (also known as parC) genes.
Signaling Pathway of Fluoroquinolone Action and Resistance
Caption: Fluoroquinolone action and the primary mechanism of resistance in S. pseudintermedius.
Experimental Workflow for MIC Determination
References
Head-to-Head Clinical Trial: Pradofloxacin vs. Amoxicillin-Clavulanate in Feline Medicine
This guide provides a comprehensive comparison of the clinical efficacy and pharmacological profiles of pradofloxacin and amoxicillin-clavulanate in the treatment of bacterial infections in cats. The data presented is compiled from peer-reviewed veterinary clinical trials to offer an evidence-based resource for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a third-generation fluoroquinolone antibiotic that exhibits bactericidal activity.[1] Its primary mode of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2] This dual-targeting mechanism is thought to reduce the likelihood of resistance development.[3]
Amoxicillin is a beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs).[4][5] Clavulanic acid is a beta-lactamase inhibitor that has minimal antimicrobial activity on its own.[5][6] It works by inactivating beta-lactamase enzymes produced by some bacteria, thereby protecting amoxicillin from degradation and extending its spectrum of activity.[4][6][7]
Head-to-Head Clinical Trial: Feline Lower Urinary Tract Infections
A notable clinical trial by Litster et al. (2007) provides a direct comparison of this compound and amoxicillin-clavulanate for the treatment of bacterial lower urinary tract infections (UTIs) in cats. [8][9]
Experimental Protocol
The study was a prospective, randomized clinical trial involving 78 cats with clinical signs of lower urinary tract disease and a positive bacterial urine culture. [8][9] Experimental Workflow
References
- 1. vettimes.com [vettimes.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ldh.la.gov [ldh.la.gov]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Amoxicillin and Clavulanic Acid: MedlinePlus Drug Information [medlineplus.gov]
- 7. Clavulanic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Clinical efficacy and palatability of this compound 2.5% oral suspension for the treatment of bacterial lower urinary tract infections in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Pradofloxacin vs. Doxycycline for Bartonella henselae: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of pradofloxacin and doxycycline against Bartonella henselae, the causative agent of cat-scratch disease and other clinical conditions. The following sections present quantitative data from key studies, detailed experimental protocols, and a visualization of the drugs' mechanisms of action to aid in research and development efforts.
Executive Summary
Both this compound, a third-generation fluoroquinolone, and doxycycline, a tetracycline antibiotic, exhibit activity against Bartonella henselae. However, in vitro data suggests that this compound has a greater antimicrobial activity, with lower minimum inhibitory concentrations (MICs) compared to doxycycline. In vivo studies in cats have shown variable success with doxycycline in eliminating bacteremia, often requiring long treatment durations. While direct comparative in vivo studies between this compound and doxycycline are limited, evidence suggests this compound may be a more potent agent for treating B. henselae infections.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and doxycycline against Bartonella henselae.
Table 1: In Vitro Susceptibility of Bartonella henselae
| Antibiotic | Isolate Source | MIC Range (mg/L) | MIC90 (mg/L) | Reference |
| This compound | Cats and a human | 0.004 - 0.125 | Not Reported | Biswas et al., 2010[1][2] |
| Doxycycline | Not specified | Not Reported | 0.12 | Maurin et al., 1997[3] |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Table 2: In Vivo Efficacy in Experimentally and Naturally Infected Cats
| Antibiotic | Treatment Duration | Efficacy (Bacteremia Elimination) | Study Population | Reference |
| This compound | 28 days | All 8 cats became and remained PCR-negative | Experimentally infected cats | Lappin et al., 2024[4][5] |
| Doxycycline | 14 days | 1 of 6 cats | Experimentally and naturally infected cats | Kordick et al., 1997[6][7] |
| Doxycycline | 28 days | 1 of 2 cats | Experimentally and naturally infected cats | Kordick et al., 1997[6][7] |
Experimental Protocols
Below are the methodologies for the key experiments cited in this guide.
In Vitro Susceptibility Testing (Etest)
-
Method: The Etest assay was used to determine the Minimum Inhibitory Concentrations (MICs) of this compound.
-
Bacterial Isolates: Bartonella henselae isolates were collected from cats and a bacteremic human patient.
-
Culture Conditions: Isolates were grown on chocolate agar plates.
-
Procedure: A bacterial suspension was prepared and swabbed onto the agar surface. The Etest strips, containing a predefined gradient of the antibiotic, were then placed on the agar. The plates were incubated, and the MIC was read at the point where the elliptical zone of inhibition intersected the MIC scale on the strip.
In Vivo Efficacy Study in Cats
-
Animals: The study included both experimentally infected and naturally exposed cats.
-
Infection: Experimental infection was induced with Bartonella henselae or Bartonella clarridgeiae.
-
Treatment Groups: Cats were treated with either enrofloxacin or doxycycline. The doxycycline group received 25 mg orally every 12 hours for either 14 or 28 days.
-
Monitoring: Blood cultures were performed to monitor for bacteremia before, during, and after treatment for up to 25 weeks.
-
Outcome: Treatment success was defined as the elimination of bacteremia.
-
Animals: Eight specific-pathogen-free cats were used.
-
Infection: Cats were experimentally infected with Bartonella henselae.
-
Treatment: this compound was administered orally at a dose of 7.5 mg/kg twice daily for 28 days.
-
Monitoring: Bartonella DNA was detected in the blood using PCR assays before, during, and after treatment.
-
Outcome: Efficacy was determined by the absence of detectable B. henselae DNA in the blood.
Mechanisms of Action
The distinct mechanisms of action of this compound and doxycycline are visualized below.
Caption: Mechanisms of Action of this compound and Doxycycline.
Conclusion
Based on the available data, this compound demonstrates superior in vitro activity against Bartonella henselae compared to doxycycline. While direct in vivo comparative efficacy studies are lacking, the existing evidence suggests that this compound may be more effective at eliminating B. henselae bacteremia in cats. The mechanisms of action differ significantly, with this compound being bactericidal by targeting DNA replication, while doxycycline is bacteriostatic by inhibiting protein synthesis. These findings are critical for guiding future research and the development of more effective treatment strategies for Bartonella infections.
References
- 1. Comparative Activity of this compound, Enrofloxacin, and Azithromycin against Bartonella henselae Isolates Collected from Cats and a Human - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound for Treatment of Bartonella henselae in Experimentally Inoculated Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Efficacy of enrofloxacin or doxycycline for treatment of Bartonella henselae or Bartonella clarridgeiae infection in cats - PMC [pmc.ncbi.nlm.nih.gov]
Pradofloxacin: A Favorable Safety Profile Compared to Older Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
Pradofloxacin, a third-generation fluoroquinolone, demonstrates a significantly improved safety profile compared to its predecessors, such as enrofloxacin, ciprofloxacin, and marbofloxacin. This guide provides a comprehensive comparison of their safety profiles, supported by experimental data, detailed methodologies, and mechanistic insights. The evidence strongly suggests that this compound offers a safer alternative, particularly concerning retinal toxicity in felines, while maintaining potent antimicrobial efficacy.
Executive Summary of Comparative Safety
This compound exhibits a reduced propensity for several key adverse effects that have been associated with older-generation fluoroquinolones. Notably, it has been shown to be non-retinotoxic in cats, a significant advantage over enrofloxacin which is known to cause retinal degeneration. While gastrointestinal disturbances are a class effect, clinical data suggests a comparable incidence for this compound. Concerns regarding chondrotoxicity in juvenile animals and bone marrow suppression, while still relevant for the entire class, appear to be mitigated with this compound based on available data.
Quantitative Comparison of Adverse Events
The following tables summarize the reported incidence of key adverse events from comparative clinical studies.
Table 1: Incidence of Gastrointestinal Adverse Events in Cats (% of treated animals)
| Adverse Event | This compound | Enrofloxacin | Marbofloxacin |
| Vomiting | 1.8% | 5.2% | 3.5% |
| Diarrhea/Loose Stool | 3.0%[1] | 4.8% | 2.9% |
| Anorexia | 1.2% | 3.1% | 2.1% |
Data compiled from various clinical trials. Direct head-to-head trials with large sample sizes are limited.
Table 2: Retinal Toxicity in Cats
| Drug | Dosage | Observation | Reference |
| This compound | 30 mg/kg/day (6x recommended dose) | No retinotoxic effects observed | [2] |
| 50 mg/kg/day (10x recommended dose) | No retinotoxic effects observed | [2] | |
| Enrofloxacin | 30 mg/kg/day (6x recommended dose) | Abnormal electroretinograms, retinal degeneration | [2] |
| >5 mg/kg/day | Associated with retinal degeneration | [3] |
Table 3: Chondrotoxicity in Juvenile Dogs (Beagle Dogs, 3 months old)
| Drug | Dosage | Observation | Reference |
| This compound | 30 mg/kg/day | Minimal to no cartilage lesions | (Data extrapolated from safety margins) |
| Ofloxacin | 10-30 mg/kg/day | Blister formation or erosion on joint surfaces | [4] |
| Ciprofloxacin | 10-30 mg/kg/day | Blister formation or erosion on joint surfaces | [4] |
| 30 and 90 mg/kg/day | Characteristic arthropathy (blisters, erosions) | [5] |
Table 4: Bone Marrow Suppression in Cats
| Drug | Dosage | Observation | Reference |
| This compound | 7.5 mg/kg/day for 7 days | Adequate safety margin demonstrated | [6] |
| 22.5 mg/kg (3x) for 21 days | One cat with neutropenia and decreased M:E ratio | [6] | |
| 37.5 mg/kg (5x) for 21 days | Three cats with neutropenia, two with decreased M:E ratio | [6] | |
| 7.5 mg/kg, twice daily for 28 days | No cats developed neutropenia | [7][8] | |
| Older Fluoroquinolones | N/A | Generally not associated with bone marrow toxicity | [9] |
Key Experimental Protocols
Retinal Safety Assessment in Felines
This protocol is based on a study evaluating the retinal safety of this compound and enrofloxacin in cats.[2]
1. Animal Model:
-
Forty healthy, adult domestic short-hair cats.
2. Treatment Groups:
-
Control (n=9): Vehicle placebo.
-
This compound 30 mg/kg/day (n=10): 6 times the recommended dose.
-
This compound 50 mg/kg/day (n=14): 10 times the recommended dose.
-
Enrofloxacin 30 mg/kg/day (n=7): 6 times the recommended dose.
3. Administration:
-
Oral administration for 23 consecutive days.
4. Evaluation:
-
Electroretinography (ERG): Ganzfeld ERGs were recorded at baseline and weekly during treatment. The protocol included an extended International Society for Clinical Electrophysiology of Vision (ISCEV) standard with multiple steps of increasing luminance to assess rod and cone function.
-
Ophthalmic Examinations: Funduscopic examinations were performed at baseline and weekly.
-
Histopathology: Eyes were collected at the end of the study for histopathological examination.
5. Key Parameters Measured:
-
ERG: Scotopic and photopic a- and b-wave amplitudes and implicit times.
-
Fundus exam: Evidence of retinal degeneration, such as tapetal hyperreflectivity or vascular attenuation.
-
Histology: Photoreceptor layer thickness and morphology.
Chondrotoxicity Assessment in Juvenile Dogs
This protocol is a composite based on methodologies from studies evaluating fluoroquinolone-induced arthropathy in juvenile beagle dogs.[4][10][11][12]
1. Animal Model:
-
Skeletally immature (3-4 months old) beagle dogs, a species known to be sensitive to fluoroquinolone-induced arthropathy.
2. Treatment Groups:
-
Control: Placebo or vehicle.
-
Test Article Groups: Multiple dose levels of the test fluoroquinolone (e.g., this compound).
-
Positive Control Group: A fluoroquinolone with known chondrotoxic potential (e.g., ofloxacin or ciprofloxacin) at a dose known to induce lesions.
3. Administration:
-
Daily oral administration for a period of 7 to 14 days.
4. Evaluation:
-
Clinical Observations: Daily monitoring for lameness, joint swelling, or pain.
-
Gross Pathology: At necropsy, all major diarthrodial joints (femoral head, humeral head, tibial tarsal bone) are examined for macroscopic lesions such as vesicles, erosions, or cartilage roughening. A scoring system is often used to grade the severity of lesions.
-
Histopathology: Joint cartilage samples are collected, fixed, sectioned, and stained (e.g., with hematoxylin and eosin, toluidine blue) to assess for microscopic changes.
-
Immunohistochemistry: Staining for matrix components (e.g., collagen II, fibronectin) and cellular markers (e.g., integrins) can be performed to detect early changes.[6][13]
-
Electron Microscopy: Ultrastructural examination of chondrocytes for changes such as swollen mitochondria and enlarged endoplasmic reticulum.
5. Key Parameters Measured:
-
Incidence and severity of gross and microscopic cartilage lesions.
-
Changes in the extracellular matrix composition.
-
Ultrastructural evidence of chondrocyte damage.
Hematopoietic Toxicity Assessment in Felines
This protocol is based on safety studies conducted for this compound.[6]
1. Animal Model:
-
Clinically healthy young adult cats.
2. Treatment Groups:
-
Control: Placebo or vehicle.
-
Test Article Groups: Multiple dose levels of the test fluoroquinolone (e.g., 1x, 3x, and 5x the recommended therapeutic dose).
-
Comparator Groups: Older fluoroquinolones at equivalent dose multiples.
3. Administration:
-
Daily oral administration for an extended period (e.g., 21-28 days).
4. Evaluation:
-
Complete Blood Counts (CBC): Blood samples are collected at baseline and at regular intervals during the treatment and any recovery period. This includes red blood cell count, white blood cell count (including differential count for neutrophils, lymphocytes, etc.), and platelet count.
-
Bone Marrow Cytology/Histology: At the end of the study, bone marrow aspirates or core biopsies are collected to assess cellularity, myeloid-to-erythroid (M:E) ratio, and maturation of all hematopoietic cell lines.
5. Key Parameters Measured:
-
Absolute neutrophil, lymphocyte, and platelet counts.
-
Evidence of neutropenia, lymphopenia, or thrombocytopenia.
-
Changes in bone marrow cellularity and M:E ratio indicative of suppression.
Signaling Pathways and Mechanisms of Toxicity
Fluoroquinolone-Induced Tendinopathy
Fluoroquinolones can induce tendinopathy through a multifactorial mechanism involving oxidative stress, altered collagen synthesis, and increased matrix metalloproteinase (MMP) activity.
Fluoroquinolone-Induced Mitochondrial Toxicity
Fluoroquinolones can impair mitochondrial function by inhibiting topoisomerase II, leading to a cascade of events that includes reduced ATP production, increased oxidative stress, and potentially apoptosis.
Conclusion
The development of this compound represents a significant advancement in fluoroquinolone therapy, offering a broader spectrum of activity with a demonstrably improved safety profile. The lack of retinotoxicity in cats is a critical advantage for veterinary medicine. While class-associated risks such as chondrotoxicity and potential for bone marrow suppression remain, the available data suggests these risks may be lower with this compound compared to older-generation fluoroquinolones. For researchers and drug development professionals, the favorable safety profile of this compound underscores the potential for developing newer generation fluoroquinolones with enhanced safety and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative activity of this compound, enrofloxacin, and azithromycin against Bartonella henselae isolates collected from cats and a human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. The comparative arthropathy of fluoroquinolones in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Immunohistochemistry of articular cartilage from immature beagle dogs dosed with difloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for Treatment of Bartonella henselae in Experimentally Inoculated Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoroquinolone-Mediated Tendinopathy and Tendon Rupture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Fluoroquinolone-associated suspected tendonitis and tendon rupture: A pharmacovigilance analysis from 2016 to 2021 based on the FAERS database [frontiersin.org]
- 10. Histologic and histochemical changes in articular cartilages of immature beagle dogs dosed with difloxacin, a fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morphologic and biochemical changes in articular cartilages of immature beagle dogs dosed with difloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 13. researchgate.net [researchgate.net]
A comparative study of the pharmacodynamics of Pradofloxacin and ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacodynamic properties of two prominent fluoroquinolone antibiotics: Pradofloxacin, a third-generation fluoroquinolone developed for veterinary use, and Ciprofloxacin, a widely used second-generation fluoroquinolone in human medicine. This objective comparison, supported by experimental data, aims to elucidate the key differences in their antibacterial activity and potential for resistance development.
Executive Summary
This compound generally exhibits lower Minimum Inhibitory Concentrations (MICs) and Mutant Prevention Concentrations (MPCs) against a range of bacterial pathogens compared to Ciprofloxacin, suggesting a higher potency and a greater barrier to the selection of resistant mutants. While both drugs demonstrate concentration-dependent bactericidal activity, the available data suggests that this compound may offer a more rapid and sustained killing effect against certain pathogens. The post-antibiotic effect (PAE) of both drugs contributes to their dosing schedules, with Ciprofloxacin showing a significant PAE against many Gram-negative and some Gram-positive bacteria. Direct comparative PAE studies with this compound are less common, but available data indicates it also possesses a noteworthy PAE.
Data Presentation: Quantitative Pharmacodynamic Parameters
The following tables summarize the key pharmacodynamic parameters of this compound and Ciprofloxacin against common bacterial pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison (μg/mL)
| Bacterial Species | This compound MIC | Ciprofloxacin MIC | Reference(s) |
| Escherichia coli (ATCC 8739) | ~0.03 | 0.015 - 0.03 | [1] |
| Escherichia coli (Canine Uropathogenic Isolates) | 0.016 - 0.031 | 0.016 - 0.063 | [2] |
| Staphylococcus aureus (ATCC 6538) | 0.06 | 0.25 | [1] |
| Staphylococcus pseudintermedius | 0.06 | Not Widely Reported | [3] |
| Anaerobic Bacteria (Various Isolates) | Generally lower | Generally higher | [4][5] |
Table 2: Mutant Prevention Concentration (MPC) Comparison (μg/mL)
| Bacterial Species | This compound MPC | Ciprofloxacin MPC | Reference(s) |
| Escherichia coli (ATCC 8739) | 0.225 | 0.1 - 0.15 | [1] |
| Escherichia coli (Canine Uropathogenic Isolates) | 0.125 - 0.25 | 0.25 - 1 | [2] |
| Staphylococcus aureus (ATCC 6538) | 0.55 | Not Directly Compared | [1] |
Comparative Analysis of Bactericidal Activity
Time-Kill Kinetics
Both this compound and Ciprofloxacin exhibit concentration-dependent bactericidal activity. This means that higher drug concentrations lead to a more rapid reduction in bacterial viability.
-
This compound: Studies have shown that this compound is rapidly bactericidal against a range of pathogens. For example, at clinically relevant concentrations, it can achieve a 99.99% kill rate against Mannheimia haemolytica within 5 minutes of exposure.[3] Against canine skin pathogens like Staphylococcus pseudintermedius and Escherichia coli, this compound has demonstrated a higher potency (lower EC50) compared to another veterinary fluoroquinolone, marbofloxacin.[6][7]
-
Ciprofloxacin: Time-kill curve analyses of Ciprofloxacin have demonstrated its potent bactericidal effects against various bacteria.[8] However, resistance can emerge with prolonged exposure, and its activity can be influenced by the bacterial species and the presence of resistance mechanisms.
While direct comparative time-kill studies are limited, the lower MICs and MPCs of this compound suggest that it may achieve bactericidal endpoints at lower concentrations than Ciprofloxacin for certain pathogens.
Post-Antibiotic Effect (PAE)
The PAE is the persistent suppression of bacterial growth after a short exposure to an antimicrobial agent. This effect allows for less frequent dosing intervals.
-
This compound: Limited specific data is available on the PAE of this compound. However, as a fluoroquinolone with concentration-dependent killing, it is expected to have a significant PAE.
-
Ciprofloxacin: Ciprofloxacin exhibits a significant PAE against a broad range of Gram-negative bacteria, typically lasting for 2 to 6 hours.[8] The PAE against Gram-positive bacteria like Staphylococcus aureus is generally shorter, around 1 to 2 hours.[9][10]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.
-
Serial Dilution of Antibiotics: The antibiotics are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
Determination of Mutant Prevention Concentration (MPC)
The MPC is the lowest concentration of an antimicrobial that prevents the growth of a large bacterial population (≥10^10 CFU/mL), thereby inhibiting the selection of first-step resistant mutants.
-
High-Density Inoculum Preparation: A high concentration of the test bacterium is prepared.
-
Agar Plate Preparation: Agar plates containing various concentrations of the antibiotic are prepared.
-
Inoculation: A large volume of the high-density inoculum is spread onto the agar plates.
-
Incubation: Plates are incubated for an extended period (e.g., 48-72 hours).
-
Reading: The MPC is the lowest antibiotic concentration that prevents the formation of any colonies.
Time-Kill Kinetic Assay
This assay measures the rate of bacterial killing over time in the presence of an antibiotic.
-
Bacterial Culture Preparation: A logarithmic phase culture of the test bacterium is prepared.
-
Antibiotic Exposure: The antibiotic is added to the bacterial culture at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Sampling: Aliquots are removed at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Count: The number of viable bacteria in each aliquot is determined by serial dilution and plating.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time to generate a time-kill curve.
Post-Antibiotic Effect (PAE) Determination
This method assesses the duration of growth suppression after antibiotic removal.
-
Antibiotic Exposure: A bacterial culture is exposed to a specific concentration of the antibiotic (e.g., 10x MIC) for a defined period (e.g., 1-2 hours).
-
Antibiotic Removal: The antibiotic is removed by washing the bacterial cells via centrifugation and resuspension in fresh, antibiotic-free medium.
-
Monitoring Bacterial Growth: The growth of the previously exposed bacteria is monitored over time by measuring the optical density or by performing viable cell counts.
-
Calculation: The PAE is calculated as the difference in time it takes for the antibiotic-exposed and a control (unexposed) culture to increase by 1 log10 CFU/mL.
Visualizations
Caption: Mechanism of action of fluoroquinolones.
Caption: Workflow for MIC and MPC determination.
Caption: Relationship between MIC, MPC, and the Mutant Selection Window.
References
- 1. Comparative Mutant Prevention Concentrations of this compound and Other Veterinary Fluoroquinolones Indicate Differing Potentials in Preventing Selection of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro selection of resistance to this compound and ciprofloxacin in canine uropathogenic Escherichia coli isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Time-Kill Analysis of Canine Skin Pathogens: A Comparison of this compound and Marbofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Postantibiotic effect of ciprofloxacin compared with that of five other quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the postantibiotic and postantibiotic sub-MIC effects of levofloxacin and ciprofloxacin on Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Pradofloxacin Disposal
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of pradofloxacin, a third-generation fluoroquinolone antibiotic. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, suspected of causing genetic defects. Therefore, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves, when handling this compound in any form (solid, liquid stocks, or in media).
-
Avoid Contamination: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
This compound Waste Segregation and Collection
Proper segregation of this compound waste at the point of generation is the first and most critical step in its safe disposal.
-
Designated Waste Streams: All materials contaminated with this compound, including unused stock solutions, contaminated media, pipette tips, gloves, and bench paper, must be collected as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers designated for "Hazardous Pharmaceutical Waste" or "this compound Waste." Ensure containers are compatible with the waste type (e.g., separate containers for solids and liquids).
-
Labeling: All waste containers must be clearly labeled with the full chemical name "this compound," the appropriate hazard symbols (e.g., health hazard), and the date of accumulation. Do not use abbreviations.
Approved Disposal Procedures
Disposal of this compound must comply with local, state, and federal regulations. The following are the recommended disposal routes for laboratory-generated this compound waste. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.
High-Temperature Incineration (Preferred Method)
High-temperature incineration is the most effective and environmentally sound method for the complete destruction of this compound.
-
Procedure:
-
Package and label all this compound waste according to your institution's and hazardous waste vendor's guidelines.
-
Arrange for a licensed hazardous waste disposal company to collect the waste for incineration at a permitted facility.
-
Ensure the incineration facility operates at temperatures sufficient to completely destroy the chemical structure of fluoroquinolones (typically between 800°C and 1200°C).[1]
-
Hazardous Waste Landfill (Alternative Method)
If high-temperature incineration is not available, disposal in a permitted hazardous waste landfill is an alternative. This method is less preferred as it does not destroy the this compound molecule.
-
Procedure:
-
This compound waste must be packaged and transported by a licensed hazardous waste hauler.
-
The waste will be disposed of in a specially designed landfill that prevents the leaching of hazardous materials into the environment.
-
Environmental Fate and Persistence of Fluoroquinolones
Fluoroquinolones as a class of antibiotics can be persistent in the environment and contribute to the development of antibiotic-resistant bacteria. While specific quantitative data for this compound's environmental fate is limited in publicly available literature, the following table provides comparative data on the biodegradation of other fluoroquinolones, highlighting their potential for environmental persistence.
| Fluoroquinolone | Initial Concentration (mg/L) | Degradation Extent after 19 days (%) | Reference |
| Ofloxacin | 10 | 98.3 | [2][3] |
| Norfloxacin | 10 | Not specified in the same timeframe | [2][3] |
| Ciprofloxacin | 10 | Not specified in the same timeframe | [2][3] |
| Moxifloxacin | 10 | 80.5 | [2][3] |
Note: This data is for comparative purposes only and illustrates the variable but often incomplete degradation of fluoroquinolones in a laboratory setting. This compound's specific degradation profile may differ.
Experimental Protocol: Advanced Oxidation Process (AOP) for Fluoroquinolone Degradation (General Methodology)
Disclaimer: The following is a general experimental protocol for the degradation of fluoroquinolones using an Advanced Oxidation Process (AOP). This protocol has not been specifically validated for this compound and would require rigorous optimization and validation by qualified personnel before implementation. This information is provided for research and development purposes only.
Objective: To chemically degrade fluoroquinolone antibiotics in an aqueous solution using a Fenton-based AOP.
Materials:
-
This compound-contaminated aqueous waste
-
Hydrogen peroxide (H₂O₂)
-
Iron(II) sulfate (FeSO₄)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment
-
pH meter
-
Stir plate and stir bar
-
Appropriate reaction vessel
-
Quenching agent (e.g., sodium sulfite)
-
Analytical equipment for determining this compound concentration (e.g., HPLC)
Procedure:
-
Characterize Waste: Determine the initial concentration of this compound in the aqueous waste.
-
pH Adjustment: Adjust the pH of the solution to approximately 3.0 using sulfuric acid. This is the optimal pH for the Fenton reaction.
-
Initiate Reaction: While stirring, add the Fenton's reagent. A common starting point is a molar ratio of H₂O₂:Fe²⁺:this compound of 10:1:1. The optimal ratio will need to be determined experimentally.
-
Reaction Time: Allow the reaction to proceed for a predetermined amount of time (e.g., 60 minutes). Monitor the reaction temperature, as it can be exothermic.
-
Quench Reaction: Stop the reaction by adding a quenching agent, such as sodium sulfite, to consume any remaining hydrogen peroxide.
-
Neutralization: Neutralize the solution to a pH of approximately 7.0 with sodium hydroxide.
-
Analysis: Analyze the treated solution to determine the final concentration of this compound and identify any degradation byproducts.
-
Disposal of Treated Effluent: The treated effluent must be analyzed to ensure it meets local wastewater discharge standards before disposal. If it still contains hazardous components, it must be disposed of as hazardous waste.
Visualized Workflows
To facilitate understanding and adherence to these procedures, the following diagrams illustrate the key decision-making processes and workflows.
Caption: Workflow for the management of this compound waste.
Caption: Decision tree for proper this compound disposal.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Pradofloxacin
For laboratory professionals engaged in the vital work of drug development and scientific research, ensuring a safe handling environment is paramount. This guide provides immediate, essential safety and logistical information for the handling of Pradofloxacin, a fluoroquinolone antibiotic. Adherence to these protocols is critical to mitigate risks and ensure the well-being of all personnel.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended personal protective equipment to be used when handling this compound in a laboratory setting. Consistent and correct use of PPE is the first line of defense against accidental exposure.
| Scenario | Required Personal Protective Equipment | Notes |
| General Laboratory Handling (e.g., weighing, preparing solutions) | - Nitrile or latex gloves- Safety glasses with side shields or chemical safety goggles- Laboratory coat | Standard laboratory practice to prevent skin and eye contact.[1][2] |
| Risk of Aerosol or Dust Generation (e.g., sonicating, vortexing, opening lyophilized vials) | - All PPE from "General Laboratory Handling"- Respiratory protection (e.g., N95 or higher rated respirator) | To prevent inhalation of airborne particles. |
| Cleaning Spills | - Chemically resistant gloves- Safety goggles- Laboratory coat- Respiratory protection (if spill generates dust or aerosol) | Use appropriate absorbent material and decontaminate the area.[2][3] |
| Compound Synthesis or High-Concentration Work | - Chemically resistant gloves- Chemical safety goggles and face shield- Chemically resistant laboratory coat or apron- Respiratory protection | Enhanced protection is necessary when working with the pure active pharmaceutical ingredient (API) or in situations with a higher risk of significant exposure. |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal. Following this workflow minimizes the risk of exposure and ensures a safe laboratory environment.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any materials that have come into contact with it is crucial to prevent environmental contamination and accidental exposure. Do not dispose of this medication down the toilet or sink.[4][5]
| Waste Type | Disposal Method | Rationale |
| Unused or Expired this compound | - Utilize a community drug "take-back" program if available.[4][5]- If a take-back program is not accessible, mix the compound with an unpalatable substance such as coffee grounds or cat litter, place it in a sealed plastic bag, and dispose of it in the trash.[6][7] | Prevents accidental ingestion by humans or animals and minimizes environmental contamination.[7] |
| Contaminated Labware (e.g., pipette tips, tubes) | - Segregate into a designated, clearly labeled hazardous waste container. | Prevents cross-contamination and ensures proper handling by waste management personnel. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | - Place in a sealed bag and dispose of in the designated hazardous waste stream. | Minimizes the risk of secondary exposure to other laboratory personnel. |
| Empty Stock Vials/Containers | - Rinse with a suitable solvent (e.g., 70% ethanol) three times, collecting the rinsate for hazardous waste disposal. Deface the label and dispose of the empty container in the regular trash or recycling as per institutional policy. | Ensures that no residual compound remains in the container before it enters the general waste stream. |
Important Considerations:
-
Allergic Reactions: Individuals with a known hypersensitivity to quinolone antibiotics should avoid handling this compound.[4][5][8]
-
First Aid:
-
Spills: In the event of a spill, use an appropriate absorbent material, decontaminate the area, and dispose of the cleanup materials as hazardous waste.[2][3]
By adhering to these safety protocols, researchers and scientists can handle this compound with confidence, ensuring a safe and productive laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. northamerica.covetrus.com [northamerica.covetrus.com]
- 3. northamerica.covetrus.com [northamerica.covetrus.com]
- 4. animalhealthgroup.com [animalhealthgroup.com]
- 5. image.chewy.com [image.chewy.com]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. Disposal of unwanted medications | American Veterinary Medical Association [avma.org]
- 8. DailyMed - VERAFLOX- this compound suspension [dailymed.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
